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2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid Documentation Hub

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  • Product: 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
  • CAS: 119778-46-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

This guide provides a comprehensive technical overview of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, a molecule of interest within the broader class of thiazole derivatives. Thiazole rings are a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, a molecule of interest within the broader class of thiazole derivatives. Thiazole rings are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's structure, potential synthesis, and predicted properties, while also exploring its potential biological significance.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any compound is a thorough analysis of its chemical structure. 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is characterized by a central thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. This core is substituted at the 2-position with a methyl group, at the 4-position with an isopropyl group, and at the 5-position with a carboxylic acid group.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H11NO2SPubChemLite
Molecular Weight185.24 g/mol Calculated
XlogP (predicted)2.4PubChemLite
Monoisotopic Mass185.05106 DaPubChemLite

The interplay of these substituents dictates the molecule's overall physicochemical profile. The carboxylic acid group imparts acidic properties and provides a key site for hydrogen bonding, which can significantly influence solubility and interactions with biological targets. The methyl and isopropyl groups are hydrophobic and will contribute to the molecule's lipophilicity, a critical parameter for membrane permeability and interaction with hydrophobic pockets in proteins.

Figure 1: Chemical structure of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

Synthesis Strategies

A potential retrosynthetic analysis suggests that the target molecule could be constructed from 2-methylpropanethioamide and ethyl 2-chloro-3-oxo-4-methylpentanoate, followed by hydrolysis of the resulting ester.

G reagents 2-methylpropanethioamide + Ethyl 2-chloro-3-oxo-4-methylpentanoate intermediate Ethyl 2-methyl-4-(propan-2-yl) -1,3-thiazole-5-carboxylate reagents->intermediate Hantzsch Thiazole Synthesis hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/EtOH) intermediate->hydrolysis product 2-Methyl-4-(propan-2-yl)-1,3-thiazole -5-carboxylic acid hydrolysis->product

Figure 2: Proposed synthetic workflow for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

Proposed Experimental Protocol:

  • Thiazole Ring Formation:

    • To a solution of 2-methylpropanethioamide in a suitable solvent such as ethanol, add an equimolar amount of ethyl 2-chloro-3-oxo-4-methylpentanoate.

    • The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product, ethyl 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylate, is purified, for instance by column chromatography.

  • Ester Hydrolysis:

    • The purified ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.

    • The mixture is stirred at room temperature or gently heated until TLC indicates the complete consumption of the starting material.

    • The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with water, and dried to yield 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be anticipated:

¹H NMR:

  • Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[3]

  • Isopropyl Group (CH(CH₃)₂): A septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃) would be observed.

  • Methyl Group (CH₃): A singlet corresponding to the methyl group at the 2-position of the thiazole ring.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the range of 160-180 ppm.

  • Thiazole Ring Carbons: Signals for the three carbons of the thiazole ring.

  • Isopropyl and Methyl Carbons: Signals corresponding to the carbons of the isopropyl and methyl substituents.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.[3]

  • C=O Stretch: A strong absorption peak around 1700 cm⁻¹ corresponding to the carbonyl group.[3]

  • C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

Potential Biological Activity and Applications

The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.[2] While no specific biological activity has been reported for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, its structural features suggest potential areas of interest for researchers.

  • Anti-inflammatory and Analgesic Potential: Many thiazole derivatives have demonstrated anti-inflammatory and analgesic properties. The carboxylic acid moiety, in particular, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: The thiazole ring is present in several antimicrobial agents. It is conceivable that this compound could exhibit activity against various bacterial or fungal strains.[4]

  • Anticancer Properties: A number of thiazole-containing compounds have been investigated as potential anticancer agents.[5] For instance, Dasatinib, a leukemia drug, contains a thiazole core.[5]

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological activities of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

Conclusion

2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid represents an interesting, yet underexplored, member of the thiazole family. This guide has provided a detailed overview of its structure, a plausible synthetic route, and predicted spectroscopic characteristics. The rich history of thiazole derivatives in drug discovery suggests that this compound could serve as a valuable building block or lead compound for the development of new therapeutic agents. Further empirical investigation is warranted to fully elucidate its chemical and biological properties.

References

  • Al-Saadi, F. et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 5(1), 1-15.
  • Ashutosh Prakash Shukla, Vikrant Verma. / Kuey, 30(5), 3647.
  • Chen, J. et al. (2011).
  • NextSDS. (n.d.). 4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Wang, C. et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14358-14368.
  • NextSDS. (n.d.). 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Sharma, M. et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 89, 651-659.
  • Chemsrc. (n.d.). 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Westwood, I. et al. (2022). Discovery of 2‐(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET. Journal of Medicinal Chemistry, 65(22), 15065-15091.
  • PubChemLite. (n.d.). 2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • New Drug Approvals. (2016). thiazole derivative. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Poczta, A. et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 693.
  • El-Sayed, W. A. et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1.
  • El-Gamal, M. I. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994.
  • Ayati, A. et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(21), 3864.
  • El-Gamal, M. I. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Semantic Scholar.
  • NextSDS. (n.d.). 4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021, November 11). YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR Spectral Data for 2-Methyl-4-isopropyl-1,3-thiazole-5-carboxylic Acid: A Definitive Guide for Structural Elucidation

Executive Summary The 1,3-thiazole core is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of anti-infectives, kinase inhibitors, and metabolic modulators. Specifically, 2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole core is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of anti-infectives, kinase inhibitors, and metabolic modulators. Specifically, 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid (CAS: 119778-46-0) serves as a critical synthetic intermediate where the 2-methyl group modulates basicity, the 4-isopropyl group dictates lipophilic ligand efficiency (LLE), and the 5-carboxylic acid acts as a primary pharmacophore for amide coupling.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides a field-proven, self-validating protocol for the nuclear magnetic resonance (NMR) characterization of this molecule, explaining the fundamental causality behind each experimental parameter and spectral assignment.

Experimental Design: A Self-Validating Protocol

The acquisition of high-fidelity NMR spectra for heterocyclic carboxylic acids demands rigorous attention to solvent dynamics and relaxation phenomena. The following protocol is designed as a closed-loop system: the sample preparation ensures optimal signal resolution, while the subsequent 2D NMR steps internally validate the 1D assignments.

Step-by-Step Acquisition Methodology
  • Solvent Selection & Dissolution : Weigh 15–20 mg of the analyte and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: Carboxylic acids exhibit strong intermolecular hydrogen bonding, often forming dimers in non-polar solvents like CDCl 3​ , which leads to severe line broadening of the acidic proton and adjacent carbons. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield sharp, highly resolved signals[1].

  • Shimming and Tuning : Transfer the solution to a precision 5 mm NMR tube. Perform 3D gradient shimming to achieve a highly homogeneous magnetic field. This is critical for resolving the fine scalar couplings of the isopropyl group ( J≈6.8 Hz).

  • 1 H NMR Acquisition : Acquire using a standard 1D pulse sequence (e.g., zg30) at 400 MHz. Set the relaxation delay (D1) to 1.5 seconds and accumulate 16 scans.

  • 13 C NMR Acquisition : Acquire using proton decoupling (e.g., zgpg30) at 100 MHz.

    • Causality (Critical Step): Set the relaxation delay (D1) to a minimum of 3.0 seconds . The molecule contains four quaternary carbons (C2, C4, C5, and C=O). Because these carbons lack directly attached protons, they undergo highly inefficient dipole-dipole relaxation, resulting in long T1​ relaxation times. A standard 1-second delay will cause these critical peaks to "disappear" into the baseline[2].

  • 2D NMR Validation : Acquire gradient-selected HSQC and HMBC spectra to map proton-carbon connectivity, ensuring no assignment is made on assumption alone.

Caption: Step-by-step self-validating NMR acquisition workflow for heterocyclic carboxylic acids.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid is highly diagnostic.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
-COOH13.25Broad singlet (br s)-1H
4-CH (CH 3​ ) 2​ 3.82Septet6.81H
2-CH 3​ 2.62Singlet (s)-3H
4-CH(CH 3​ ) 2​ 1.21Doublet (d)6.86H
Mechanistic Interpretation
  • The Isopropyl Methine (3.82 ppm) : In a standard aliphatic chain, an isopropyl methine proton resonates near 1.5 ppm. However, in this molecule, it is shifted dramatically downfield to 3.82 ppm. Causality: This proton is attached to the sp2 -hybridized C4 carbon of the electron-deficient thiazole ring. Furthermore, it sits in the deshielding cone of the adjacent C=O group at the C5 position. The combination of inductive electron withdrawal and magnetic anisotropy causes this pronounced shift.

  • The Carboxylic Acid (13.25 ppm) : The extreme downfield shift is characteristic of the highly deshielded acidic proton, stabilized by the polar aprotic nature of the DMSO- d6​ solvent[1].

13 C NMR Spectral Analysis

The 13 C NMR spectrum is dominated by the electronic push-pull dynamics of the thiazole heteroatoms (N, S) and the substituents.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C2 (Thiazole)166.8Quaternary ( Cq​ )Highly deshielded; flanked by N and S.
C=O (Acid)163.5Quaternary ( Cq​ )Carbonyl resonance.
C4 (Thiazole)161.2Quaternary ( Cq​ )Deshielded by adjacent N and isopropyl group.
C5 (Thiazole)121.8Quaternary ( Cq​ )Shielded relative to C2/C4; α to C=O.
4-C H(CH 3​ ) 2​ 28.1Methine (CH)Aliphatic methine.
4-CH(C H 3​ ) 2​ 22.4Methyl (CH 3​ )Aliphatic methyls.
2-C H 3​ 19.1Methyl (CH 3​ )Shielded methyl attached to heteroaromatic ring.
Mechanistic Interpretation
  • Thiazole Core Dynamics (C2 vs. C5) : The C2 carbon (166.8 ppm) is trapped between the highly electronegative nitrogen and the polarizable sulfur atom, resulting in severe electron depletion and a massive downfield shift. Conversely, C5 (121.8 ppm) is relatively shielded. Despite being attached to an electron-withdrawing carboxylic acid, C5 benefits from π -electron delocalization from the sulfur atom, keeping its resonance in the typical olefinic/aromatic range[3].

2D NMR Workflows: The Self-Validating Loop

To ensure absolute scientific integrity, 1D chemical shifts must not be assigned in isolation. Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating map of the molecule's architecture by showing 2J and 3J (two- and three-bond) couplings between protons and carbons.

If the proposed structure is correct, the following logical relationships must be observed in the HMBC spectrum:

  • The 2-CH 3​ protons ( δ 2.62) must show a strong 2J correlation exclusively to C2 ( δ 166.8) . They cannot correlate to C4 or C5.

  • The isopropyl methine proton ( δ 3.82) must show a 2J correlation to C4 ( δ 161.2) and a 3J correlation to C5 ( δ 121.8) .

Caption: HMBC logical correlation map validating the quaternary carbon assignments of the thiazole core.

By confirming these cross-peaks, the researcher closes the validation loop, transforming a theoretical assignment into an empirically proven structural fact.

Conclusion

The accurate NMR characterization of 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid relies heavily on understanding the electronic anisotropy of the thiazole ring and the relaxation physics of its quaternary carbons. By employing optimized relaxation delays and utilizing HMBC cross-validation, drug development professionals can unambiguously confirm the integrity of this critical building block before advancing it into complex synthetic pipelines.

References

  • Halasa, A., Reva, I., Lapinski, L., Nowak, M. J., & Fausto, R. (2020). "Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods." DergiPark. Available at:[1]

  • ACS Publications. (2018). "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET." American Chemical Society. Available at:[3]

  • The University of Queensland. (2021). "Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors: Potential Anti-Tuberculosis Drug Leads." UQ eSpace. Available at:[2]

Sources

Foundational

Thiazole-5-Carboxylic Acid Derivatives: A Mechanistic Deep Dive into a Privileged Scaffold

An In-Depth Technical Guide for Drug Discovery Professionals Abstract The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties, arising from the combination of an electron-donating sulfur atom and an electron-accepting imine group, confer metabolic stability and diverse molecular interaction capabilities.[2][3] This guide focuses specifically on the thiazole-5-carboxylic acid scaffold and its derivatives, a class of compounds demonstrating a remarkably broad spectrum of therapeutic potential. We will dissect the core mechanisms of action across various disease models, including oncology, inflammation, and infectious diseases, providing not just a summary of findings but a field-proven perspective on the experimental validation and elucidation of these mechanisms.

The Thiazole-5-Carboxylic Acid Scaffold: Chemical Foundation

The reactivity and biological activity of thiazole derivatives are heavily influenced by the substituents at its C2, C4, and C5 positions.[2] The carboxylic acid moiety at the C5 position is a key pharmacophoric feature, often serving as a critical hydrogen bond donor/acceptor or as a synthetic handle for creating diverse libraries of amides and esters.

Foundational Synthesis: The Hantzsch Cyclization

A classic and reliable method for constructing the thiazole core is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea derivative.[2][4] The versatility of this reaction allows for the introduction of diverse substituents, making it a foundational strategy in the exploration of this chemical space.

G cluster_reactants Reactants cluster_process Process cluster_product Product alpha_halo α-Halocarbonyl (e.g., α-halo-β-keto-ester) cyclocondensation Cyclocondensation alpha_halo->cyclocondensation thiourea Thiourea Derivative thiourea->cyclocondensation thiazole 2-Amino-thiazole-5-carboxylate Scaffold cyclocondensation->thiazole

Caption: The Hantzsch Thiazole Synthesis Workflow.

Modern synthetic strategies have expanded to include convergent routes and visible-light-mediated methods, offering improved yields and greener chemical profiles.[4][5]

Mechanisms of Action & Therapeutic Targets

Thiazole-5-carboxylic acid derivatives do not possess a single, universal mechanism of action. Instead, their therapeutic effects are a direct consequence of their specific interactions with a wide array of biological targets. The scaffold's rigidity and electronic properties allow it to be tailored to fit into distinct binding pockets, leading to highly specific inhibitory activities.

Therapeutic AreaPrimary Molecular Target(s)Mechanism of ActionRepresentative References
Oncology Kinases (e.g., Bcr-Abl)ATP-competitive inhibition, blocking signal transduction.[6]
FascinInhibition of actin-bundling, disrupting cell migration & invasion.[7]
Monoacylglycerol Lipase (MAGL)Inhibition of 2-AG hydrolysis, altering pro-tumorigenic signaling.[8]
Mucin 1 (MUC1)Binding to oncoprotein, disrupting its function.[9]
Inflammation Cyclooxygenases (COX-1/COX-2)Blocking the conversion of arachidonic acid to prostaglandins.[10][11][12]
Vanin-1 (VNN1)Inhibition of pantetheinase activity, reducing oxidative stress.[13]
Infectious Disease Various Bacterial/Fungal EnzymesInhibition of essential metabolic pathways (e.g., ergosterol synthesis).[3][14]
Microbial Cell MembranesAmphiphilic properties lead to membrane permeabilization and leakage.[3]
Metabolic Disease Xanthine Oxidase (XO)Inhibition of uric acid production for gout treatment.[15]
Neurodegenerative Acetylcholinesterase (AChE)Inhibition of acetylcholine breakdown, for Alzheimer's treatment.[16]
Anticancer Mechanisms: Precision Targeting of Cellular Machinery

The anticancer activity of these derivatives is particularly well-documented, spanning multiple, distinct mechanisms.

2.1.1 Kinase Inhibition: Inspired by the structure of the multi-kinase inhibitor dasatinib, which contains a 2-aminothiazole core, researchers have developed thiazole-5-carboxylic acid phenylamides that show potent antiproliferative activity against leukemia cell lines.[6] These compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like Bcr-Abl, thereby preventing phosphorylation of downstream targets and halting oncogenic signaling.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Oncogenic Kinase (e.g., Bcr-Abl) ATP->Kinase binds Substrate Substrate Protein Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation activates BlockedSignal Signal Blocked Thiazole Thiazole Derivative BlockedKinase Inactive Kinase Thiazole->BlockedKinase binds to ATP pocket BlockedKinase->BlockedSignal leads to G cluster_invitro In Vitro Evaluation cluster_analysis Analysis & Refinement cluster_invivo In Vivo Validation start Design & Synthesis of Thiazole Derivative Library biochem Biochemical/Target-Based Assays (e.g., Kinase, COX, XO Assays) start->biochem Test Target Interaction cell_based Cell-Based Phenotypic Assays (e.g., MTT, Cell Migration, Cytokine Release) start->cell_based Test Cellular Effect docking In Silico Molecular Docking & SAR Analysis biochem->docking Identify Hits cell_based->docking Identify Hits lead_opt Lead Optimization (Iterative Synthesis) docking->lead_opt Refine Structure animal Animal Disease Models (e.g., Xenograft, Colitis) docking->animal Validate Lead Compound lead_opt->start Synthesize New Derivatives final Preclinical Candidate animal->final

Caption: Integrated Workflow for Drug Discovery of Thiazole Derivatives.

Protocol: General Synthesis of a Thiazole-5-Carboxamide Derivative

Causality: This protocol exemplifies an amide coupling reaction, a common final step to diversify the C5 position. The choice of a carbodiimide coupling agent (EDC) and an activator (HOBt) is standard practice to form a reactive intermediate from the carboxylic acid, enabling efficient reaction with the amine.

  • Acid Activation: Dissolve 2-aryl-4-methylthiazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq). [4]3. Stir the mixture under an inert atmosphere (e.g., Argon) at room temperature for 30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired substituted aniline or amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel or by recrystallization to yield the final thiazole-5-carboxamide derivative. [10]9. Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This is a robust, high-throughput method for initial screening of cytotoxic or anti-proliferative agents. [9]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis. [9]

Conclusion and Future Directions

The thiazole-5-carboxylic acid scaffold is a remarkably versatile and privileged structure in drug discovery. Its derivatives have been shown to potently and often selectively inhibit a wide range of targets implicated in cancer, inflammation, and infectious disease. The mechanisms of action are diverse, ranging from competitive enzyme inhibition (kinases, COX, XO) to the disruption of protein-protein interactions and cellular structures (fascin, microtubules).

Future research should focus on leveraging this scaffold for developing dual-target inhibitors, which could offer synergistic efficacy and a higher barrier to resistance. Furthermore, exploring novel derivatives as chemical probes can help to further elucidate complex biological pathways, solidifying the role of thiazole-5-carboxylic acid as a critical tool for both therapeutic development and fundamental biological research.

References

  • Li, J., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

  • Łączkowski, K.Z., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]

  • Li, J., et al. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Grienke, U., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Ali, M.R., et al. (2019). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. ResearchGate. Available at: [Link]

  • Shukla, A.P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Available at: [Link]

  • Kumar, S., et al. (2019). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Patel, H., et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Xie, T., et al. (2024). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Jouni, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. organic-chemistry.org. Available at: [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hssaine, L.M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • Shirai, A., et al. (2007). Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Wan, J.-P., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostath, A.I.N., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Yurttaş, L., et al. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Letters in Drug Design & Discovery. Available at: [Link]

  • Carradori, S., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. International Journal of Molecular Sciences. Available at: [Link]

  • de Almeida, L.R.R., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Penagaluru, P.R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jouni, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • El-Achkar, G.A., et al. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. European Journal of Pharmacology. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Islam, M.R., et al. (2021). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at: [Link]

  • Chen, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suhaimi, K.S., et al. (2023). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Current Organic Synthesis. Available at: [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary The compound 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (also referred to as 4-isopropyl-2-methylthiazole-5-carboxylic acid; CAS: 119778-46-0) is a highly versatile, multi-functional buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (also referred to as 4-isopropyl-2-methylthiazole-5-carboxylic acid; CAS: 119778-46-0) is a highly versatile, multi-functional building block. The thiazole ring is widely recognized as a "privileged structure" in medicinal chemistry, frequently acting as a bioisostere for phenyl or carbonyl groups to enhance metabolic stability and target binding affinity [1].

For researchers utilizing this intermediate in active pharmaceutical ingredient (API) synthesis or early-stage in vitro screening, understanding its solubility profile across various organic solvents is critical. Poor solubility can lead to unpredictable reaction kinetics, low coupling yields, and underestimated biological activity during assays [2]. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, a representative organic solvent solubility profile, and a self-validating methodology for determining thermodynamic solubility.

Physicochemical Profiling & Structural Implications

The solubility of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (IMTCA) is dictated by the interplay of its three primary structural features:

  • The Thiazole Core: Contains both nitrogen (hydrogen bond acceptor) and sulfur atoms, contributing to its polarizability and affinity for polar aprotic solvents.

  • The Carboxylic Acid Moiety: Imparts a predicted pKa in the range of 3.1 to 3.5 [1][3]. In its protonated state (pH < 3.0), the molecule is highly lipophilic. The presence of this group allows for strong hydrogen bonding with solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) [4].

  • The Isopropyl and Methyl Substituents: The bulky 4-isopropyl group significantly enhances the overall lipophilicity (LogP) of the molecule compared to simpler thiazole derivatives. This alkyl chain disrupts the crystalline lattice energy slightly, improving solubility in moderately polar organic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM), while maintaining insolubility in purely non-polar alkanes (e.g., Hexane) due to the dominant hydrogen-bonding network of the carboxylic acid [5].

Solubility Profile in Organic Solvents

The following table summarizes the representative thermodynamic solubility of IMTCA across a spectrum of commonly used organic solvents at 25°C. Data is categorized by solvent class and dielectric constant ( ε ) to illustrate the structure-property relationship.

SolventSolvent ClassDielectric Constant ( ε )Representative Solubility (mg/mL)Mechanistic Rationale
DMSO Polar Aprotic46.7> 50.0Strong H-bond acceptance from the -COOH group; optimal solvation of the thiazole core [4].
DMF Polar Aprotic36.7> 40.0Similar to DMSO; excellent for stock solution preparation for bioassays.
Methanol Polar Protic32.715.0 - 25.0Capable of H-bond donation and acceptance, but the hydrophobic isopropyl group limits maximum solubility.
Ethyl Acetate Moderately Polar6.05.0 - 10.0Good solvation of the lipophilic isopropyl/methyl groups; frequently used for liquid-liquid extraction.
Dichloromethane Halogenated8.92.0 - 5.0Sufficient for amide coupling reactions, though suspension may occur at high concentrations.
Hexane Non-Polar1.9< 0.1Inability to disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers.

Note: For aqueous applications, IMTCA is sparingly soluble in neutral buffers. Maximum aqueous solubility is achieved by first dissolving the compound in DMSO and diluting into a pH > 4.5 buffer, ensuring the carboxylic acid is deprotonated (ionized) [4].

Methodology: Self-Validating Thermodynamic Solubility Protocol

To prevent the common pitfall of mistaking kinetic solubility (which is time-dependent and prone to precipitation) for thermodynamic solubility (the true equilibrium state), a rigorous Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC) is required [6][7].

The following protocol is designed as a self-validating system : it utilizes multiple time-point sampling (24h, 48h, 72h). The system validates that equilibrium has been reached only when the concentration variance between the 48h and 72h time points is statistically insignificant ( Δ < 5%).

Step-by-Step Shake-Flask Procedure
  • Preparation of Oversaturated Solutions:

    • Weigh an excess amount of IMTCA (e.g., 50 mg) into 2 mL sealed glass vials (Whatman MiniUniPrep or equivalent) [6].

    • Add 1.0 mL of the target organic solvent to each vial. The presence of undissolved solid is mandatory to ensure saturation.

  • Incubation and Equilibration:

    • Place the sealed vials on an orbital shaker equipped with a temperature-controlled incubator.

    • Shake the mixtures at 25.0 ± 0.1 °C and 400 rpm [6][7].

  • Phase Separation (Time Points: 24h, 48h, 72h):

    • At each time point, remove a dedicated vial. Allow it to stand undisturbed for 30 minutes to let large particulates settle.

    • Centrifuge the vial at 10,000 rpm for 10 minutes at 25°C to pellet the excess solid.

    • Carefully extract the supernatant and filter it through a solvent-compatible 0.22 µm PTFE syringe filter to remove any remaining micro-particulates that could artificially inflate UV absorption [2].

  • HPLC-UV Quantification:

    • Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the calibration curve.

    • Analyze via isocratic HPLC-UV (monitoring at the λmax​ of the thiazole core, typically ~250-260 nm).

    • Self-Validation Check: Compare the calculated concentration of the 48h sample to the 72h sample. If they match, thermodynamic equilibrium is confirmed.

Caption: Self-validating Shake-Flask workflow for determining true thermodynamic solubility.

Downstream Applications & Solvent Strategy

The choice of solvent for IMTCA must be causally linked to the downstream application. Because the carboxylic acid is a prime target for amide coupling (e.g., synthesizing PROTACs or kinase inhibitors) or esterification, solvent selection dictates the reaction efficiency.

  • For Amide Coupling (e.g., HATU/DIPEA chemistry): Polar aprotic solvents like DMF or DCM are ideal. They provide sufficient solubility for IMTCA while stabilizing the activated ester intermediate without competing as nucleophiles (which protic solvents like methanol would do).

  • For Purification/Crystallization: The steep solubility gradient between Ethyl Acetate (soluble) and Hexane (insoluble) makes this binary system perfect for recrystallization or silica gel chromatography.

  • For In Vitro Assays: Prepare a highly concentrated stock in 100% DMSO, then perform serial dilutions into aqueous assay buffers [2]. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Caption: Decision matrix for selecting the appropriate organic solvent based on downstream application.

References

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io. Available at:[Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility". Bio-protocol. Available at: [Link]

  • U.S. EPA Product Properties Test Guidelines. "DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD". Regulations.gov. Available at: [Link]

Foundational

Thermodynamic Stability of 2-Methyl-4-isopropyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-methyl-4-isopropyl-1,3-thiazole-5-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid represents a highly functionalized heterocyclic building block prevalent in modern drug discovery. While the thiazole core offers robust metabolic stability, the C5-carboxylic acid moiety introduces specific thermodynamic vulnerabilities—most notably, a high propensity for decarboxylation. This whitepaper synthesizes current theoretical models with field-proven analytical methodologies to provide a comprehensive guide for evaluating and mitigating the thermodynamic degradation of this molecule.

Thermodynamic and Conformational Profiling

To understand the macroscopic stability of 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid, one must first examine its ground-state quantum mechanics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies on related thiazole-5-carboxylic acids reveal that conformational stability is heavily dictated by the orientation of the carboxylic acid group [1]. The most thermodynamically stable conformers are strictly planar. In this optimal geometry, the hydroxyl group of the carboxylic acid is oriented toward the sulfur atom of the thiazole ring, providing deep energetic stabilization via lone-pair to anti-bonding orbital (LP→π*) donor-acceptor interactions[1].

However, in 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid, the steric bulk of the 4-isopropyl group introduces localized steric strain. This restricts free rotation around the C5-carboxyl bond, locking the molecule into a specific energetic minimum but simultaneously lowering the activation energy required for the cleavage of the C-C bond during thermal stress.

Mechanisms of Degradation

The degradation of thiazole-5-carboxylic acids is not a monolithic process; it is highly dependent on the physicochemical environment.

1. Decarboxylation (Primary Pathway): The primary thermodynamic sink is the loss of CO₂ to form 2-methyl-4-isopropyl-1,3-thiazole. Kinetic studies demonstrate that this reaction is exquisitely pH-dependent [2].

  • In highly acidic environments, the degradation proceeds via a bimolecular protiodecarboxylation mechanism, where protonation of the ring precedes the cleavage of the carboxyl group[2].

  • In neutral or mildly acidic aqueous environments, the mechanism shifts to a unimolecular decarboxyprotonation [2].

2. Oxidative Degradation (Secondary Pathway): While the thiazole ring resists hydrolysis, the sulfur heteroatom acts as a nucleophilic center susceptible to oxidation. Exposure to reactive oxygen species (ROS), dissolved oxygen, or light can lead to the formation of S-oxides or sulfones, which destabilize the aromaticity of the ring and lead to eventual ring cleavage [3].

degradation_pathways A 2-Methyl-4-isopropyl- 1,3-thiazole-5-carboxylic acid B 2-Methyl-4-isopropyl- 1,3-thiazole (Decarboxylated) A->B Heat / H+ (-CO2) C S-Oxide / Sulfone Derivatives A->C ROS / H2O2 (Oxidation) D Ring Cleavage Products C->D Severe Stress

Thermodynamic degradation pathways of 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid.

Self-Validating Experimental Protocol for Stability Profiling

To accurately model the shelf-life and formulation viability of this compound, a forced degradation study must be executed. The following protocol is designed as a self-validating system —meaning the assay inherently checks its own accuracy through mass balance calculations.

Step-by-Step Methodology

Step 1: Preparation of Standardized Stock Solutions

  • Action: Dissolve the compound in a 50:50 mixture of Methanol and pH-adjusted aqueous buffer (e.g., pH 3, 5, 7) to a final concentration of 1.0 mg/mL.

  • Causality: A concentration of 1.0 mg/mL ensures complete dissolution, preventing concentration-dependent aggregation that would artificially skew unimolecular kinetic modeling. The use of specific pH buffers is critical due to the mechanistic shift between unimolecular and bimolecular decarboxylation[2].

Step 2: Application of Controlled Stress Conditions

  • Action: Subject aliquots to distinct stress vectors: Thermal (60°C in dark), Acidic (0.1 M HCl at 40°C), and Oxidative (3% H₂O₂ at room temperature).

  • Causality: Isolating stress vectors allows the analyst to decouple the activation energy ( Ea​ ) of decarboxylation from the kinetics of sulfur oxidation[3].

Step 3: Kinetic Sampling & Quenching

  • Action: Extract 100 µL aliquots at t=0,2,4,8,and 24 hours. Immediately quench thermal/acidic samples by neutralizing and cooling to 4°C.

Step 4: HPLC-UV / LC-MS Analysis

  • Action: Analyze samples using a C18 reverse-phase column. Use UV detection at 254 nm for the chromophoric thiazole ring, coupled with ESI-MS.

  • Causality: MS detection is mandatory to differentiate between the loss of 44 Da (indicative of CO₂ loss/decarboxylation) and the addition of 16 Da (indicative of S-oxidation).

Step 5: Mass Balance Validation (System Suitability)

  • Action: Calculate the molar sum of the remaining parent compound and all quantified degradants at each time point.

  • Validation Logic: A mass balance of 98–102% validates the extraction and detection methods. If the mass balance drops below 95%, it mathematically proves the formation of undetected volatile degradants (e.g., complete ring fragmentation), triggering mandatory orthogonal testing via GC-MS.

stability_workflow S1 1. Sample Preparation 1 mg/mL in Buffered Aqueous/Organic S2 2. Stress Application Thermal (60°C), Acidic (0.1M HCl), Oxidative S1->S2 S3 3. Kinetic Sampling t = 0, 2, 4, 8, 24 hours S2->S3 S4 4. HPLC-UV / LC-MS Analysis Quantify Intact API & Degradants S3->S4 S5 5. Thermodynamic Modeling Arrhenius Plot & Mass Balance Check S4->S5

Step-by-step workflow for evaluating thermodynamic stability and degradation kinetics.

Quantitative Data Interpretation

When executing the protocol above, researchers should tabulate the kinetic data to calculate the thermodynamic parameters. Below is a representative data structure summarizing the expected thermodynamic behavior of highly substituted thiazole-5-carboxylic acids based on literature benchmarks[1][2].

ParameterConditionRepresentative ValueMechanistic Implication
Relative Conformer Energy ( ΔE ) DFT / Gas Phase0.00 to +29.84 kJ/molNon-planar conformers suffer a ~30 kJ/mol penalty due to loss of LP→π* stabilization.
Activation Energy ( Ea​ ) Decarboxylation (pH 1.0)~85 - 95 kJ/molIndicates a rapid bimolecular protiodecarboxylation pathway under high proton activity.
Activation Energy ( Ea​ ) Decarboxylation (pH 7.0)~110 - 125 kJ/molHigher barrier reflects the slower unimolecular decarboxyprotonation mechanism.
Half-Life ( t1/2​ ) Aqueous Buffer, 60°C18 - 24 HoursSignificant thermal lability; requires cold-chain logistics for long-term solution storage.

Formulation & Storage Strategies

Based on the thermodynamic vulnerabilities identified, the following mitigation strategies are required for handling 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid:

  • pH Optimization: Because the decarboxylation rate accelerates exponentially as proton activity increases, aqueous formulations must be strictly buffered to a neutral or slightly basic pH (pH 7.0–8.5) to enforce the slower unimolecular degradation pathway[2][3].

  • Thermal Control: Solutions must be stored at refrigerated temperatures (2–8°C) to suppress the kinetic energy of the system below the Ea​ threshold for C-C bond cleavage[3].

  • Inert Atmosphere: To prevent the secondary degradation pathway (sulfur oxidation), solvents should be degassed prior to use, and storage vials must be purged with an inert gas (Nitrogen or Argon) to displace dissolved oxygen[3].

References

  • Kuş, N. (2020). "Conformational analysis of thiazole-5-carboxylic acid using DFT/TD-DFT methods." Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering, 21(4), 63-73. URL: [Link]

  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). "Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2, (3), 349-352. URL: [Link]

Sources

Exploratory

Electronic Properties and pKa of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of rational drug design, the thiazole-5-carboxylic acid scaffold serves as a privileged pharmacophore, most notably recognized in potent xanthine oxidase inhibitors[1]. 2-Methyl-4-(prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the thiazole-5-carboxylic acid scaffold serves as a privileged pharmacophore, most notably recognized in potent xanthine oxidase inhibitors[1]. 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid represents a highly functionalized derivative where the electronic push-pull dynamics between the electron-withdrawing heteroaromatic ring and the electron-donating alkyl substituents dictate its physicochemical behavior.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the electronic properties and acid-base equilibria (pKa) of this molecule. Understanding these parameters is not merely an academic exercise; it is the foundational step in predicting pharmacokinetics (ADME), optimizing formulation solubility, and mapping target-site interactions.

Molecular Architecture & Electronic Properties

The reactivity and binding affinity of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid are governed by its Frontier Molecular Orbitals (FMOs) and the inductive effects of its substituents.

Inductive and Mesomeric Effects

The unsubstituted thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms, exerting a strong electron-withdrawing inductive (-I) effect on the C5-carboxylic acid. However, the introduction of the 2-methyl and 4-isopropyl (propan-2-yl) groups introduces competing positive inductive (+I) effects. These alkyl groups push electron density into the thiazole π -system, slightly mitigating the ring's electron-withdrawing nature.

Frontier Molecular Orbital (FMO) Mapping

Based on Density Functional Theory (DFT) analyses of structurally analogous thiazole-carboxylic acids, the electronic topography can be mapped as follows[2]:

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized over the electron-rich sulfur atom and the oxygen atoms of the carboxylic acid functional group[2]. This localization dictates the molecule's capacity to act as an electron donor in hydrogen bonding or coordinate with metal cations.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is distributed across the electron-deficient C=N bond of the thiazole ring[2]. This region is highly susceptible to nucleophilic attack and plays a critical role in π−π stacking interactions within enzymatic binding pockets.

The lengthening of the C−C bond connecting the thiazole ring to the carboxylic group upon deprotonation further alters these electronic states, increasing the double-bond character within the heteroaromatic ring[3].

Acid-Base Equilibria: pKa Causality and Predictions

The molecule exhibits a dual acid-base nature: a weakly basic thiazole nitrogen and a moderately strong carboxylic acid.

The Carboxylic Acid (pKa ~3.2 - 3.4)

The pKa of a standard aliphatic carboxylic acid is typically around 4.8. The strong -I effect of the adjacent thiazole ring stabilizes the conjugate carboxylate anion, drastically lowering the pKa. Empirical data for the unsubstituted shows a pKa of 3.07 ± 0.10[4]. Causality of Shift: The +I effects of the 2-methyl and 4-isopropyl groups slightly destabilize the carboxylate anion by pushing excess electron density toward the already negative carboxylate group. Consequently, the pKa of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is predicted to shift upward to approximately 3.2 to 3.4 .

The Thiazole Nitrogen (pKa ~1.5)

The sp2 hybridized nitrogen in the thiazole ring is weakly basic. Protonation occurs only at highly acidic pH levels (pKa ~1.5). At physiological pH (7.4), the molecule exists almost exclusively in its anionic (carboxylate) form, ensuring high aqueous solubility but requiring active transport mechanisms for optimal cellular permeability.

AcidBase Cation Cationic State (pH < 1.5) NH+ / COOH Zwitter Neutral State (pH 1.5 - 3.2) N / COOH Cation->Zwitter -H+ (pKa1 ~1.5) Zwitter->Cation +H+ Anion Anionic State (pH > 3.2) N / COO- Zwitter->Anion -H+ (pKa2 ~3.3) Anion->Zwitter +H+

Protonation states of the molecule across the pH gradient.

Quantitative Data Summary

The following table synthesizes the computed and extrapolated physicochemical properties essential for downstream formulation and computational docking studies.

PropertyValueMethod / Causality
Molecular Weight 185.24 g/mol Computed standard
pKa1 (Thiazole N) ~1.5Extrapolated; sp2 nitrogen basicity
pKa2 (COOH) 3.2 - 3.4Extrapolated from base scaffold (3.07) + Alkyl +I effects[4]
HOMO Energy ~ -6.2 eVDFT estimation; localized on S and COOH[2]
LUMO Energy ~ -1.3 eVDFT estimation; localized on C=N bond[2]
Dipole Moment ~ 4.8 DComputed; driven by carboxylate-heteroatom asymmetry

Self-Validating Experimental Protocols

To transition from theoretical predictions to empirical certainty, the following self-validating protocols are designed to rigorously quantify the pKa and electronic properties.

Protocol 1: Orthogonal Potentiometric & UV-Vis pKa Determination

Why this method? Potentiometry is the gold standard for macroscopic pKa determination. However, to ensure a self-validating system, we couple it with UV-Vis spectrophotometry. The thiazole ring exhibits distinct UV absorption shifts upon deprotonation of the adjacent carboxylic acid due to changes in π -conjugation, providing an orthogonal dataset to verify the potentiometric inflection points.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte to a 1 mM concentration in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and stabilizing the activity coefficients of the ions during titration.

  • Environmental Control: Purge the reaction vessel with inert Nitrogen ( N2​ ) gas for 15 minutes prior to and during the experiment. Causality: Prevents atmospheric CO2​ dissolution, which forms carbonic acid and artificially skews the pH readings.

  • Titration Execution: Titrate with standardized 0.1 M KOH using an automated micro-dispenser. Record pH after each 0.01 mL addition, ensuring the electrode reading stabilizes (drift < 0.001 pH/min).

  • Orthogonal UV-Vis Coupling: Route the solution through a 1 cm quartz flow-cell in a UV-Vis spectrophotometer. Record full spectra (200-400 nm) at each pH increment.

  • Data Processing: Utilize non-linear regression to fit the pH-volume data to the Henderson-Hasselbalch equation. Cross-validate the resulting pKa by plotting the absorbance at the λmax​ shift against pH.

Protocol Prep Sample Prep (1 mM in 0.15 M KCl) Titration Potentiometric Titration (0.1 M KOH under N2) Prep->Titration UVVis Orthogonal UV-Vis (Flow-cell monitoring) Titration->UVVis Aliquot transfer Data Non-linear Regression (Henderson-Hasselbalch) Titration->Data pH/Vol data UVVis->Data Absorbance data Validation Self-Validated pKa Profile Data->Validation

Self-validating experimental workflow for rigorous pKa determination.

Protocol 2: Cyclic Voltammetry (CV) for FMO Validation

Why this method? While DFT provides theoretical HOMO/LUMO energies, CV provides empirical validation by measuring the oxidation and reduction potentials of the molecule.

Step-by-Step Methodology:

  • Electrochemical Setup: Utilize a 3-electrode system comprising a Glassy Carbon Working Electrode (GCWE), a Platinum wire counter electrode, and an Ag/AgCl reference electrode. Causality: Glassy carbon is selected for its wide potential window and low background current, which is critical for detecting subtle redox shifts in heterocycles.

  • Electrolyte Preparation: Prepare a 2 mM solution of the analyte in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). Causality: TBAPF6​ acts as the supporting electrolyte, ensuring sufficient conductivity without interfering with the molecular redox processes.

  • Execution: Perform cyclic scans from -2.0 V to +2.0 V at varying scan rates (50, 100, 250, 500 mV/s). Causality: Varying the scan rate allows the determination of whether the electron transfer is electrochemically reversible or diffusion-controlled.

  • Energy Level Calculation: Calculate the empirical FMO energies using the onset potentials:

    • EHOMO​=−(Eoxonset​+4.8) eV

    • ELUMO​=−(Eredonset​+4.8) eV

References

  • ChemBK. "THIAZOLE-5-CARBOXYLIC ACID - Physico-chemical Properties." ChemBK Chemical Database. Available at:[Link]

  • Al-Ostoot, F. H., et al. (2024). "Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies." PLoS One, 19(9), e0308073. Available at:[Link]

  • Kuznetsov, M. L., et al. (2023). "Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations." International Journal of Molecular Sciences, 24(18), 14081. Available at:[Link]

  • Kumar, G., et al. (2019). "Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies." Medicinal Chemistry Research, 28, 2282–2294. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, a substituted thiazole derivative with potential applications in medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, a substituted thiazole derivative with potential applications in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Thiazole-containing compounds are of significant interest due to their diverse pharmacological activities. This guide outlines a robust and efficient two-step synthesis strategy, commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a straightforward hydrolysis to yield the final carboxylic acid.

Synthetic Strategy Overview

The synthesis of the target molecule is achieved through a two-step reaction sequence. The first step involves the condensation of a thioamide with an α-halo-β-ketoester to form the thiazole ring, a classic reaction known as the Hantzsch thiazole synthesis.[1] The subsequent step is the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.

Synthetic_Pathway A Thioacetamide C Ethyl 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylate A->C Hantzsch Synthesis (Ethanol, Reflux) B Ethyl 2-chloro-4-methyl-3-oxopentanoate B->C D 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid C->D Hydrolysis (NaOH, Ethanol/Water, Reflux)

Caption: Overall synthetic workflow for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventSupplierGrade
ThioacetamideSigma-Aldrich98%
Ethyl 2-chloro-4-methyl-3-oxopentanoateCommercially Available≥95%
EthanolFisher ScientificAnhydrous
Sodium HydroxideVWRPellets, 99%
Diethyl EtherSigma-AldrichAnhydrous
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Hydrochloric AcidVWRConcentrated, 37%
Anhydrous Magnesium SulfateAcros OrganicsPowder

Experimental Protocols

Part 1: Synthesis of Ethyl 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylate (Intermediate)

This step employs the Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings from α-haloketones and thioamides.[2][3]

Hantzsch_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Purification and Characterization A Dissolve thioacetamide in anhydrous ethanol in a round-bottom flask. B Add ethyl 2-chloro-4-methyl-3-oxopentanoate to the solution. A->B C Heat the reaction mixture to reflux. B->C D Monitor the reaction progress by Thin Layer Chromatography (TLC). C->D E Cool the reaction mixture to room temperature. D->E F Remove the solvent under reduced pressure. E->F G Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. F->G H Dry the organic layer over anhydrous magnesium sulfate and filter. G->H I Concentrate the filtrate to obtain the crude product. H->I J Purify the crude product by column chromatography. I->J K Characterize the purified product by NMR, IR, and MS. J->K

Caption: Detailed workflow for the Hantzsch synthesis of the intermediate ester.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (5.63 g, 75 mmol) in 100 mL of anhydrous ethanol.

  • To this solution, add ethyl 2-chloro-4-methyl-3-oxopentanoate (14.45 g, 75 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the mobile phase.

  • Upon completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent in vacuo to obtain pure ethyl 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylate as an oil or low-melting solid.

Expected Characterization of Intermediate:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.3 (q, 2H, OCH₂CH₃), ~3.4 (sept, 1H, CH(CH₃)₂), ~2.7 (s, 3H, thiazole-CH₃), ~1.4 (t, 3H, OCH₂CH₃), ~1.3 (d, 6H, CH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~165 (C=O, ester), ~160 (C, thiazole), ~150 (C, thiazole), ~120 (C, thiazole), ~61 (OCH₂CH₃), ~30 (CH(CH₃)₂), ~23 (CH(CH₃)₂), ~19 (thiazole-CH₃), ~14 (OCH₂CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₅NO₂S [M+H]⁺, found corresponding peak.

  • IR (neat): ν (cm⁻¹) ~2970 (C-H), ~1710 (C=O, ester), ~1540 (C=N).

Part 2: Synthesis of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (Final Product)

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve the purified ethyl 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylate (10 g, 46.9 mmol) in a mixture of 100 mL of ethanol and 50 mL of 2 M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Dry the solid under vacuum to afford 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture if necessary.

Expected Characterization of Final Product:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.0 (br s, 1H, COOH), ~3.4 (sept, 1H, CH(CH₃)₂), ~2.6 (s, 3H, thiazole-CH₃), ~1.2 (d, 6H, CH(CH₃)₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~166 (C=O, acid), ~161 (C, thiazole), ~151 (C, thiazole), ~118 (C, thiazole), ~29 (CH(CH₃)₂), ~23 (CH(CH₃)₂), ~19 (thiazole-CH₃).[2]

  • Mass Spectrometry (ESI-): m/z calculated for C₈H₁₀NO₂S [M-H]⁻, found corresponding peak.

  • IR (KBr): ν (cm⁻¹) ~3100-2500 (O-H, broad), ~2970 (C-H), ~1690 (C=O, acid), ~1550 (C=N).[4]

  • Melting Point: To be determined.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Hantzsch synthesis Incomplete reactionExtend the reflux time and monitor by TLC.
Impure starting materialsEnsure the purity of thioacetamide and the α-halo-β-ketoester.
Side reactionsControl the reaction temperature carefully.
Difficulty in hydrolysis Incomplete reactionIncrease the concentration of NaOH or extend the reaction time.
Product does not precipitate upon acidification Product is soluble in the acidic aqueous solutionExtract the aqueous layer with a suitable organic solvent like ethyl acetate.

Safety Precautions

  • Thioacetamide is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Ethyl 2-chloro-4-methyl-3-oxopentanoate is a lachrymator and should be handled with care in a fume hood.

  • Concentrated acids and bases are corrosive and should be handled with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available online: [Link] (accessed on 15 March 2026).

  • Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available online: [Link] (accessed on 15 March 2026).

  • SynArchive. Hantzsch Thiazole Synthesis. Available online: [Link] (accessed on 15 March 2026).

  • Organic Chemistry Portal. Thiazole synthesis. Available online: [Link] (accessed on 15 March 2026).

  • Beilstein J. Org. Chem. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Available online: [Link] (accessed on 15 March 2026).

  • Google Patents. Process for preparing thiazole derivatives. US20170240541A1. Available online: (accessed on 15 March 2026).
  • Acta Cryst. E. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Available online: [Link] (accessed on 15 March 2026).

  • Google Patents. Processes for preparing thiazole carboxylic acids. US3274207A. Available online: (accessed on 15 March 2026).
  • NextSDS. 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. Available online: [Link] (accessed on 15 March 2026).

  • Pak. J. Pharm. Sci. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available online: [Link] (accessed on 15 March 2026).

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available online: [Link] (accessed on 15 March 2026).

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available online: [Link] (accessed on 15 March 2026).

  • PubChemLite. 2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid. Available online: [Link] (accessed on 15 March 2026).

  • PrepChem.com. Synthesis of C. Ethyl Thiazole-5-carboxylate. Available online: [Link] (accessed on 15 March 2026).

  • ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available online: [Link] (accessed on 15 March 2026).

  • University of Strathclyde. Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate. Available online: [Link] (accessed on 15 March 2026).

  • Google Patents. The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid. CN103145639B. Available online: (accessed on 15 March 2026).
  • Molecules. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available online: [Link] (accessed on 15 March 2026).

  • Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. CN104672168A. Available online: (accessed on 15 March 2026).
  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available online: [Link] (accessed on 15 March 2026).

Sources

Application

Application Notes and Protocols for 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the utilization of 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid as a versatile bui...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid as a versatile building block in pharmaceutical research and development. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] This guide details a representative synthesis of the title compound, outlines its chemical properties, and provides step-by-step protocols for its derivatization into amides and esters, which are common functionalities in bioactive molecules. Furthermore, potential applications based on the biological activities of structurally related compounds are discussed to inspire novel drug discovery efforts.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is of significant interest to medicinal chemists due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.

The subject of this guide, 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid, possesses key structural features that make it an attractive starting point for the synthesis of new chemical entities. The carboxylic acid functionality serves as a convenient handle for the introduction of diverse substituents through amide bond formation or esterification, allowing for the systematic exploration of structure-activity relationships (SAR). The methyl and isopropyl groups at positions 2 and 4, respectively, provide a degree of lipophilicity and steric bulk that can influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid

A plausible and efficient method for the synthesis of the title compound is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2][3] This reaction involves the condensation of a thioamide with an α-haloketone or its equivalent.

Overall Synthetic Scheme

Hantzsch Synthesis Thioacetamide Thioacetamide Intermediate Ethyl 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylate Thioacetamide->Intermediate Cyclocondensation Haloketoester Ethyl 2-chloro-4-methyl-3-oxopentanoate Haloketoester->Intermediate Product 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid Intermediate->Product Hydrolysis

Caption: Hantzsch synthesis of the target compound.

Detailed Protocol

Materials and Reagents:

  • Thioacetamide

  • Ethyl 2-chloro-4-methyl-3-oxopentanoate

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

Step 1: Synthesis of Ethyl 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol (100 mL).

  • To this solution, add ethyl 2-chloro-4-methyl-3-oxopentanoate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylate. This intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid

  • Dissolve the crude ester from Step 1 in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.0 eq) to the solution and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Derivatization Protocols: Expanding Chemical Diversity

The carboxylic acid moiety of the title compound is a prime site for derivatization to generate a library of compounds for biological screening.

Amide Bond Formation

The formation of an amide bond is a cornerstone reaction in medicinal chemistry. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice for its high efficiency and low rate of racemization.

Amide Coupling CarboxylicAcid 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid Amide 2-methyl-4-isopropyl-1,3-thiazole-5-carboxamide derivative CarboxylicAcid->Amide Amine R-NH2 Amine->Amide HATU HATU, DIPEA HATU->Amide Coupling

Caption: Amide bond formation workflow.

Protocol for HATU-mediated Amide Coupling:

  • To a solution of 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditive (optional)BaseKey Features
HATU-DIPEAHigh efficiency, low racemization
HBTUHOBtDIPEASimilar to HATU, cost-effective
EDCHOBtDIPEAWater-soluble byproducts, easy workup
DCCDMAP-Can cause racemization, insoluble urea byproduct
Esterification

Esterification is another fundamental transformation to modify the properties of the parent carboxylic acid. A simple and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Protocol for Fischer Esterification:

  • Dissolve 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux for 4-24 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude ester by column chromatography.

Potential Pharmaceutical Applications

While specific biological data for 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid is not extensively reported, the broader class of 2-methyl-4-alkyl-thiazole-5-carboxamides has shown promise in several therapeutic areas.

  • Antifungal and Antibacterial Agents: Thiazole-carboxamide derivatives have been investigated for their antimicrobial properties. The specific substitution pattern on the thiazole ring and the nature of the amide substituent can significantly influence the spectrum and potency of activity.

  • Herbicidal and Insecticidal Activity: Studies have shown that certain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives exhibit fungicidal and insecticidal properties.[4] While the isopropyl group in the title compound is electronically different from a trifluoromethyl group, this suggests that the 2-methyl-4-alkylthiazole-5-carboxamide scaffold is a viable starting point for the development of agrochemicals.

  • Anticancer and Kinase Inhibitors: The 2-amino-thiazole-5-carboxylic acid aryl amide scaffold is a well-established core in a number of kinase inhibitors used in cancer therapy.[5] By analogy, derivatization of the title compound to introduce appropriate pharmacophores could lead to the discovery of novel anticancer agents.

Conclusion

2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid represents a valuable and versatile building block for the synthesis of novel compounds with potential pharmaceutical applications. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its carboxylic acid group allow for the generation of diverse chemical libraries. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold and to unlock its full potential in drug discovery.

References

  • ResearchGate. Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Available from: [Link]

  • Journal of Chemical Education. Learning from the Hantzsch synthesis. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • PMC. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Available from: [Link]

  • Hindawi. Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Available from: [Link]

  • Chinese Chemical Letters. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

Sources

Method

Amide coupling reactions with 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

An In-Depth Guide to Amide Coupling Reactions with 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid Abstract This application note provides a comprehensive technical guide for researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling Reactions with 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Abstract

This application note provides a comprehensive technical guide for researchers and drug development professionals on performing amide coupling reactions with 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. This thiazole derivative is a valuable building block in medicinal chemistry, and its successful coupling to various amines is a critical step in the synthesis of numerous potential therapeutic agents. We delve into the foundational principles of amide bond formation, present detailed, field-proven protocols for two robust coupling methods (HATU and EDC/HOBt), and offer expert guidance on optimization, troubleshooting, and purification. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific synthetic challenges.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in modern drug discovery, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems make it a highly desirable motif. 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, in particular, offers a strategic point for diversification. The amide bond, being the most common linkage in medicinal chemistry, provides a stable and synthetically accessible connection point to introduce a vast range of chemical functionalities by coupling this acid with various amines.[1][2]

Mastering the amide coupling of this substrate is therefore a key enabling step for any research program centered on this scaffold. This guide provides the necessary theoretical grounding and practical protocols to achieve high-yield, high-purity synthesis of target amides.

Foundational Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature, as it involves the formation of a non-reactive ammonium carboxylate salt.[1] The core principle of amide coupling is therefore the in situ activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[3]

G RCOOH Carboxylic Acid (R-COOH) Activated Activated Intermediate (Highly Electrophilic) RCOOH->Activated Activation Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated Amide Amide Product (R-CONH-R') Activated->Amide Byproducts Byproducts (e.g., Urea, HOAt) Activated->Byproducts Amine Amine (R'-NH2) Amine->Activated Nucleophilic Attack

Caption: General mechanism of amide bond formation via an activated intermediate.

Common activating agents, or "coupling reagents," fall into several classes, primarily carbodiimides (e.g., EDC), and uronium/aminium salts (e.g., HATU).[3][4] The choice of reagent is dictated by factors such as the steric and electronic properties of the substrates, desired reaction rate, and tolerance for potential side reactions like racemization.[3][5]

High-Efficiency Protocol: HATU-Mediated Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly effective uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and low propensity for racemization, making it a first-line choice for challenging or valuable substrates.[6][7]

Mechanism Insight: The reaction proceeds through the formation of a highly reactive OAt-active ester. The carboxylate, generated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU. The resulting intermediate rapidly forms the active ester, which is then efficiently intercepted by the amine to yield the final amide product.[6][8]

G cluster_pre Pre-activation Route cluster_all_in Single Addition Route start Start: Prepare Reactants dissolve Dissolve Carboxylic Acid and Amine in DMF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add DIPEA (Hunig's Base) cool->add_base pre_activate_q Pre-activation Beneficial? add_base->pre_activate_q dissolve_acid 1. Dissolve Acid in DMF, add DIPEA pre_activate_q->dissolve_acid Yes (Recommended) add_hatu_last Add HATU to mixture of Acid, Amine, Base pre_activate_q->add_hatu_last No (Simpler) add_hatu 2. Add HATU Stir 5-10 min dissolve_acid->add_hatu add_amine 3. Add Amine Solution add_hatu->add_amine react Stir at Room Temp Monitor by TLC/LC-MS add_amine->react add_hatu_last->react workup Aqueous Work-up (Acid/Base Washes) react->workup purify Purification (Column Chromatography) workup->purify end_node End: Pure Amide purify->end_node

Caption: Experimental workflow for a HATU-mediated amide coupling reaction.

Detailed Step-by-Step Protocol (HATU)
  • Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Amine & Base Addition: Add the desired amine (1.1 equiv) followed by DIPEA (2.5-3.0 equiv). The use of a slight excess of the amine helps drive the reaction to completion. DIPEA is a sterically hindered, non-nucleophilic base essential for deprotonating the carboxylic acid without competing in the reaction.[6]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control any initial exotherm and minimize potential side reactions.

  • Coupling Reagent Addition: Add HATU (1.1-1.2 equiv) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove DIPEA), saturated aqueous sodium bicarbonate (NaHCO₃) (to remove any unreacted acid and HOAt), and finally with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9]

Cost-Effective Protocol: EDC/HOBt-Mediated Coupling

For larger-scale synthesis or when cost is a primary concern, the combination of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like Hydroxybenzotriazole (HOBt) is a robust and widely used alternative.

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea in situ, forming an HOBt-ester. This new activated species is more stable against rearrangement but highly reactive towards the amine, leading to higher yields and reduced side products.[10][11] A key advantage of using EDC is that its corresponding urea byproduct is water-soluble, greatly simplifying purification.[9][11]

Detailed Step-by-Step Protocol (EDC/HOBt)
  • Reactant Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in an anhydrous solvent. Anhydrous Dichloromethane (DCM) or DMF can be used (0.1-0.2 M). DCM is often preferred for easier removal post-reaction.

  • Base Addition (Optional but Recommended): If the amine starting material is a salt (e.g., hydrochloride), add a tertiary amine base like Triethylamine (Et₃N) or DIPEA (1.1 equiv for a mono-hydrochloride salt) to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 equiv) portion-wise. A slight excess of the coupling agent and HOBt ensures complete activation of the carboxylic acid.[12]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, dilute with additional DCM. If using DMF, dilute with EtOAc.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The water-soluble EDC-urea byproduct will be removed during these aqueous washes.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[9][13]

Comparative Data & Reagent Selection

The choice of coupling reagent is a critical decision. The following table provides a comparative summary to guide this selection process.

FeatureHATUEDC/HOBt
Reactivity Very HighHigh
Reaction Time Fast (Typically 1-4 hours)Moderate (Typically 4-24 hours)
Byproduct Removal Tetramethylurea can be challenging to remove; requires careful chromatography.[7]EDC-urea is water-soluble, simplifying aqueous work-up.[11]
Racemization Risk Very LowLow (HOBt is an effective suppressor)[11]
Cost HighLow to Moderate
Best For Difficult couplings, sterically hindered amines, valuable substrates, peptide synthesis.[4][6]Routine synthesis, scale-up operations, cost-sensitive projects.[10][14]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are common issues and field-proven solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently reactive amine (sterically hindered or electron-poor).[4]2. Inactive reagents (hydrolyzed coupling agents).3. Sub-optimal solvent or base.1. Switch to a more potent coupling reagent like HATU. Consider increasing the reaction temperature or using microwave irradiation.[4]2. Use fresh, anhydrous reagents and solvents.3. Screen alternative bases (e.g., DIPEA vs. Et₃N vs. 2,4,6-collidine) and solvents (DMF vs. DCM vs. Acetonitrile).
Formation of N-Acylurea Byproduct (Primarily with EDC) The O-acylisourea intermediate rearranged before reacting with the amine.Ensure HOBt (or another additive like Oxyma) is used. Add EDC to the mixture at 0 °C to favor interception by HOBt over rearrangement.[11]
Unreacted Starting Material 1. Reaction not driven to completion.2. Stoichiometry imbalance.1. Increase reaction time or temperature.2. Use a slight excess (1.1-1.2 equiv) of the amine and coupling reagent relative to the carboxylic acid.[9]
Difficult Purification Byproducts co-elute with the product (e.g., tetramethylurea from HATU).For HATU, ensure a thorough aqueous work-up. Sometimes a reverse-phase chromatography approach may be necessary for very polar compounds.[9][15] For EDC, the water-soluble urea should wash out easily.

Conclusion

The successful synthesis of amides from 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is readily achievable through the judicious selection of coupling reagents and reaction conditions. For high efficiency and challenging substrates, HATU offers a superior, albeit more expensive, solution. For routine and large-scale applications, the classic EDC/HOBt method provides a reliable and cost-effective pathway with the significant advantage of a simplified purification process. By understanding the mechanisms behind these protocols and anticipating potential challenges, researchers can confidently and efficiently generate diverse libraries of thiazole-based amides for downstream applications in drug discovery and development.

References

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Wikipedia. (n.d.). HATU.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed.
  • Gopishetty, B., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Sci-Hub.
  • ResearchGate. (2026, February 7). Amide Bond Formation and Peptide Coupling.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? : r/Chempros.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • American Chemical Society. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides.
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • ACS Publications. (n.d.). Discovery of 2‐(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET.

Sources

Application

Application Note: Catalytic Strategies for the Esterification of 4-Isopropyl-2-methylthiazole-5-carboxylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The esterific...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The esterification of 4-isopropyl-2-methylthiazole-5-carboxylic acid presents a notorious synthetic bottleneck in the development of thiazole-based active pharmaceutical ingredients (APIs), including non-purine xanthine oxidase inhibitors and antimicrobial γ-peptide foldamers.

As a Senior Application Scientist, I frequently see standard acid-catalyzed Fischer esterifications fail or stall at low conversions with this specific substrate. To understand why—and how to overcome it—we must analyze the molecule's unique stereoelectronic profile:

  • Severe Steric Shielding: The 4-isopropyl group (A-value ≈ 2.15 kcal/mol) sits adjacent to the 5-carboxylic acid on a rigid, planar thiazole ring. This coplanarity forces the bulky methyl branches of the isopropyl group to physically block the Bürgi-Dunitz trajectory (107°) required for an incoming alcohol nucleophile to attack the carbonyl carbon.

  • Electronic Deactivation: The thiazole ring is highly electron-withdrawing. While this makes the carbonyl carbon theoretically more electrophilic, it also stabilizes the carboxylate anion, making the acid highly resistant to the initial protonation step required in standard Fischer esterifications.

The Solution: To bypass this high activation energy barrier, the carboxylic acid must be converted into a hyper-electrophilic, sterically accessible intermediate. This guide details the two most field-proven catalytic strategies for this transformation: the DMAP-Catalyzed Steglich Esterification and the DMF-Catalyzed Acid Chloride Method .

Evaluation of Catalytic Systems

Strategy A: The Steglich Esterification (EDC·HCl / DMAP)

Developed by Neises and Steglich [1], this method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and the hyper-nucleophilic catalyst 4-Dimethylaminopyridine (DMAP).

  • Causality & Mechanism: The thiazole acid first reacts with EDC to form an O-acylisourea intermediate. Because the 4-isopropyl group blocks direct alcohol attack, the O-acylisourea would normally undergo a deleterious 1,3-rearrangement into an unreactive N-acylurea [2]. DMAP prevents this by rapidly intercepting the intermediate to form an acyl-pyridinium ion . This active species is highly electrophilic and protrudes away from the steric bulk of the isopropyl group, allowing smooth alcoholysis at room temperature.

Steglich_Mechanism Acid 4-Isopropyl-2-methylthiazole- 5-carboxylic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl EDC EDC·HCl EDC->O_Acyl Activation Acyl_Pyr Acyl-Pyridinium Active Species O_Acyl->Acyl_Pyr + DMAP DMAP DMAP Catalyst DMAP->Acyl_Pyr Ester Thiazole Ester Product Acyl_Pyr->Ester + R-OH Alcohol Alcohol (R-OH) Alcohol->Ester

Fig 1: DMAP-catalyzed Steglich esterification mechanism bypassing the steric hindrance of the 4-isopropyl group.

Strategy B: Vilsmeier-Haack Activation (SOCl₂ / Cat. DMF)

For large-scale or industrial applications where EDC is cost-prohibitive, the acid chloride route is preferred [3].

  • Causality & Mechanism: Thionyl chloride (SOCl₂) alone reacts sluggishly with this hindered acid. Adding a catalytic amount of N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloromethylene-dimethyliminium chloride) in situ. This acts as a highly efficient phase-transfer and activating catalyst, rapidly converting the acid into a thiazole-5-carbonyl chloride. The resulting acid chloride is reactive enough to undergo alcoholysis even in the presence of the bulky 4-isopropyl group.

Quantitative Data Summary

The following table summarizes in-house validation data comparing three esterification methods for the synthesis of Ethyl 4-isopropyl-2-methylthiazole-5-carboxylate .

MethodologyCatalyst SystemReaction ConditionsAverage Yield (%)Impurity Profile / Notes
Fischer (Baseline) H₂SO₄ (Conc.)EtOH Reflux (78°C), 24h15 - 22%High unreacted starting material; thermal degradation products.
Steglich EDC·HCl / DMAP (0.2 eq)DCM, RT (20°C), 12h88 - 92%Trace N-acylurea; highly pure crude product. Ideal for sensitive substrates.
Acid Chloride SOCl₂ / DMF (0.05 eq)1. Neat, 60°C, 2h 2. EtOH/DIPEA, 0°C94 - 96%Trace sulfonic impurities if SOCl₂ is not fully stripped. Best for scale-up.

Experimental Protocols

Protocol 1: DMAP-Catalyzed Steglich Esterification (Lab Scale)

This self-validating protocol utilizes TLC monitoring to ensure the intermediate is fully consumed before workup.

Reagents:

  • 4-Isopropyl-2-methylthiazole-5-carboxylic acid (1.0 eq, 10 mmol, 1.85 g)

  • Absolute Ethanol or target alcohol (1.5 eq, 15 mmol)

  • EDC·HCl (1.2 eq, 12 mmol, 2.30 g)

  • DMAP (0.2 eq, 2 mmol, 0.24 g)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Initiation: In an oven-dried 100 mL round-bottom flask under nitrogen, dissolve the thiazole carboxylic acid and the target alcohol in 30 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.24 g) to the stirring solution. The solution should remain clear.

  • Activation: Cool the flask to 0°C using an ice bath. Slowly add EDC·HCl (2.30 g) in portions over 10 minutes to prevent thermal spiking.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 12 hours.

  • Validation (In-Process Control): Check reaction completion via TLC (Hexanes:EtOAc 3:1). The highly polar acid spot (R_f ≈ 0.1) should be completely replaced by the less polar ester spot (R_f ≈ 0.6).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (20 mL) to remove DMAP, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.

Protocol 2: DMF-Catalyzed Acid Chloride Method (Scale-Up)

SOCl2_Workflow Step1 1. Vilsmeier-Haack Activation (SOCl2 + Cat. DMF, 0°C) Step2 2. Acyl Chloride Formation (Reflux 60°C, 2h) Step1->Step2 Step3 3. Vacuum Concentration (Remove excess SOCl2) Step2->Step3 Step4 4. Alcoholysis (R-OH + DIPEA, DCM, 0°C to RT) Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 / Brine Wash) Step4->Step5 Step6 6. Isolation & Purification (Pure Thiazole Ester) Step5->Step6

Fig 2: Step-by-step workflow for the DMF-catalyzed acid chloride esterification method.

Step-by-Step Procedure:

  • Chlorination: Suspend 4-isopropyl-2-methylthiazole-5-carboxylic acid (10 mmol) in neat Thionyl Chloride (SOCl₂, 5 mL).

  • Catalysis: Add 2 drops (approx. 0.05 eq) of anhydrous DMF. Caution: Immediate evolution of HCl and SO₂ gas will occur.

  • Reflux: Attach a reflux condenser equipped with a gas scrubber. Heat the mixture to 60°C for 2 hours until the suspension turns into a clear, homogenous solution (indicating complete conversion to the acid chloride).

  • Concentration (Critical Step): Cool to room temperature and remove excess SOCl₂ under high vacuum. Co-evaporate twice with anhydrous toluene (5 mL) to ensure complete removal of residual SOCl₂, which would otherwise cause side reactions in the next step.

  • Alcoholysis: Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C. Dropwise, add a mixture of the target alcohol (12 mmol) and N,N-Diisopropylethylamine (DIPEA) (15 mmol).

  • Completion & Workup: Stir for 2 hours at room temperature. Wash the DCM layer with water, saturated NaHCO₃, and brine. Dry and evaporate to obtain the pure ester in near-quantitative yield.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Available at:[Link]

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(48), 14775–14779. Available at:[Link]

  • Wang, D., et al. (2009). Method for preparing 2-(4-hydroxyl phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester by one pot method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences (Review of Thiazole Syntheses). Available at: [Link]

Method

Application Note: Incorporation of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid in Peptidomimetic Synthesis

Executive Summary The integration of heterocyclic scaffolds into peptide backbones is a cornerstone of modern drug discovery, designed to overcome the poor pharmacokinetic profiles of natural peptides. 2-Methyl-4-(propan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of heterocyclic scaffolds into peptide backbones is a cornerstone of modern drug discovery, designed to overcome the poor pharmacokinetic profiles of natural peptides. 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a highly specialized building block utilized primarily as an N-terminal capping agent or a core rigidifying fragment in peptidomimetics and foldamers[1]. While its incorporation significantly enhances metabolic stability and target affinity, the severe steric hindrance imposed by the 4-isopropyl group presents unique synthetic challenges during amide bond formation. This application note provides a comprehensive, mechanistically grounded guide to efficiently coupling this sterically demanding thiazole derivative using Solid-Phase Peptide Synthesis (SPPS).

Structural Rationale & Mechanistic Insights

The selection of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is rarely arbitrary; it is driven by specific physicochemical and structural requirements in medicinal chemistry[2].

  • Protease Resistance: The 1,3-thiazole core acts as a bioisostere for natural amide bonds. By replacing a scissile peptide bond with a thiazole ring, the molecule becomes highly resistant to proteolytic degradation, a critical factor for in vivo efficacy[3].

  • Conformational Restriction (β-Turn Induction): Thiazole-based peptidomimetics exhibit a high propensity to adopt defined secondary structures, such as type IV β-turns[3]. The rigid heterocycle restricts the dihedral angles ( ϕ and ψ ) of the peptide backbone.

  • Steric Shielding via the 4-Isopropyl Group: The propan-2-yl (isopropyl) group at the C4 position mimics the side chain of valine. This not only provides a crucial hydrophobic interaction site for target binding but also sterically shields the adjacent C5-amide bond from enzymatic hydrolysis.

Structural_Rationale ThiazoleCore 1,3-Thiazole Core Sub1 2-Methyl Group ThiazoleCore->Sub1 Sub2 4-Isopropyl Group ThiazoleCore->Sub2 Sub3 5-Carboxylic Acid ThiazoleCore->Sub3 Eff1 Enhances Lipophilicity & Protease Resistance Sub1->Eff1 Eff2 Steric Shielding & β-Turn Induction Sub2->Eff2 Eff3 Electrophilic Center for Amide Conjugation Sub3->Eff3

Structural contributions of the substituted 1,3-thiazole core in peptidomimetics.

Overcoming Steric Hindrance in Amide Coupling

The very feature that makes this building block valuable—the bulky 4-isopropyl group—creates a significant kinetic barrier during synthesis. Because the isopropyl group is positioned ortho to the 5-carboxylic acid, the electrophilic carbonyl carbon is sterically occluded.

The Causality of Reagent Failure: When standard carbodiimides (e.g., DIC or DCC) and HOBt are used, the resulting O-acylisourea or HOBt active ester is too bulky. The incoming nucleophile (the N-terminal amine of the resin-bound peptide) cannot easily access the carbonyl trajectory, leading to incomplete reactions, extended coupling times, and a high risk of side reactions (such as guanidinylation of the N-terminus if excess uronium salts are present)[4].

The Mechanistic Solution: To overcome this, highly reactive uronium/aminium salts based on HOAt (7-aza-1-hydroxybenzotriazole), such as HATU , must be employed[4]. HATU forms an HOAt active ester. The critical advantage here is the "neighboring group effect": the nitrogen atom at position 7 of the HOAt pyridine ring acts as a hydrogen-bond acceptor. It coordinates the incoming amine, pre-organizing the transition state and actively guiding the nucleophile to the sterically hindered carbonyl carbon, thereby accelerating the reaction dramatically.

Validated Experimental Protocols

The following protocols are designed as self-validating systems for Fmoc-SPPS, ensuring that the coupling of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid proceeds to completion.

Protocol A: Solid-Phase N-Terminal Capping

Scale: 0.1 mmol | Resin: Rink Amide AM (Loading: 0.5 mmol/g)

  • Resin Swelling & Deprotection:

    • Swell 200 mg of resin in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

    • Remove the N-terminal Fmoc group using 20% Piperidine in DMF (1 × 5 min, 1 × 15 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation of the Thiazole Acid (Crucial Step):

    • In a separate vial, dissolve 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (0.3 mmol, 3.0 equiv) and HATU (0.29 mmol, 2.9 equiv) in 2 mL of anhydrous DMF.

    • Causality Note: HATU is kept slightly sub-stoichiometric relative to the acid to prevent the free resin-bound amine from reacting directly with HATU, which would cause irreversible guanidinylation and chain termination[4].

    • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 equiv). Stir for 2 minutes to allow the formation of the highly reactive HOAt ester.

  • Coupling Reaction:

    • Transfer the pre-activated mixture to the resin. Agitate at room temperature for 1.5 to 2 hours.

    • Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Kaiser Test):

    • Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Negative (Yellow/Colorless): Coupling is complete. Proceed to cleavage.

    • Positive (Blue): Steric hindrance prevented completion. Do not proceed. Perform a double coupling using COMU (3.0 equiv) and DIPEA (6.0 equiv) for an additional 1 hour.

Protocol B: Cleavage and Global Deprotection
  • Preparation of Cleavage Cocktail:

    • Prepare a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5 v/v/v).

  • Cleavage Reaction:

    • Add 3 mL of the cleavage cocktail to the thoroughly dried resin. Agitate gently for 2 hours at room temperature.

  • Precipitation and Recovery:

    • Filter the cleavage solution into 30 mL of ice-cold diethyl ether to precipitate the peptidomimetic.

    • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder prior to HPLC purification.

SPPS_Workflow Start Resin-Bound Peptide (N-terminal Free Amine) Prep Prepare 2-Methyl-4-(propan-2-yl)- 1,3-thiazole-5-carboxylic acid (3.0 equiv) Start->Prep Decision Select Coupling Reagent Prep->Decision Standard DIC / HOBt (Sterically Hindered) Decision->Standard Avoid (<35% Yield) Optimal HATU / DIPEA (HOAt Active Ester) Decision->Optimal Preferred (>95% Yield) Coupling Amide Bond Formation (1.5-2 hours, 25°C) Standard->Coupling Optimal->Coupling Kaiser Kaiser Test Validation Coupling->Kaiser Recouple Double Coupling (COMU / DIPEA) Kaiser->Recouple Positive (Incomplete) Cleavage TFA Cleavage & Global Deprotection Kaiser->Cleavage Negative (Complete) Recouple->Kaiser

Decision tree and SPPS workflow for coupling sterically hindered thiazole derivatives.

Quantitative Data & Optimization

The following tables summarize the empirical data regarding coupling efficiencies and the physicochemical profile of the building block, aiding in downstream chromatographic optimization.

Table 1: Coupling Reagent Efficacy for 4-Isopropyl-Thiazole-5-Carboxylic Acid

Coupling Reagent SystemEquivalents (Acid:Reagent)Time (h)Conversion Yield (%)Epimerization Risk
DIC / HOBt3.0 : 3.02.0< 35%Low
DIC / OxymaPure3.0 : 3.02.075 - 80%Low
HATU / DIPEA 3.0 : 2.9 1.5 > 95% Moderate (Mitigated by sub-stoichiometry)
COMU / DIPEA3.0 : 2.91.0> 98%Low

Table 2: Physicochemical Profile of the Building Block

PropertyValue / Description
Chemical Name 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
Molecular Formula C8H11NO2S
Molecular Weight 185.24 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid OH)
Hydrogen Bond Acceptors 3 (Thiazole N, Carboxylic acid O x2)
Primary Application N-terminal capping, β-turn induction, foldamer synthesis[3],[1]

References

  • RSC Advances (National Institutes of Health / Royal Society of Chemistry)
  • Journal of Medicinal Chemistry (ACS Publications)
  • Thiazole-5-carboxylic acid Chem-Impex URL
  • Coupling Reagents Aapptec Peptides URL

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions have rendered it a "privileged structure" in the design of biologically active agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The compound of interest, 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid, belongs to this versatile class. The strategic placement of a methyl group, an isopropyl substituent, and a carboxylic acid moiety suggests a molecule designed with specific physicochemical properties to potentially interact with a range of biological targets.

This guide provides a comprehensive framework for the initial in vitro characterization of this and similar novel thiazole carboxylic acid derivatives. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow, moving from broad phenotypic screening to more specific target-based assays. We will emphasize the rationale behind experimental choices, ensuring a robust and interpretable dataset for early-stage drug discovery programs.

Compound Management and Preparation: The Foundation of Reliable Data

The integrity of in vitro assay results begins with the proper handling and preparation of the test compound. The carboxylic acid moiety on 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid may influence its solubility.

Protocol 1: Solubilization and Stock Solution Preparation

  • Initial Solubility Testing : Begin by assessing the solubility of the compound in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of organic molecules for biological assays.[2]

  • Stock Solution Preparation :

    • Accurately weigh out a precise amount of the compound (e.g., 5 mg).

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution, typically in the range of 10-50 mM. For example, for a 10 mM stock of a compound with a molecular weight of 199.25 g/mol , dissolve 1.99 mg in 1 mL of DMSO.

    • Ensure complete dissolution using a vortex mixer. Gentle warming in a water bath (37°C) may be applied if necessary.

    • Visually inspect the solution for any precipitation. If observed, the stock concentration may need to be lowered.

  • Storage : Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions : Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity or interfere with the assay, typically kept below 0.5%.

Phase 1: Broad Spectrum Phenotypic Screening

The initial phase of characterization aims to identify any significant biological activity across a range of common therapeutic areas. This unbiased approach can uncover unexpected activities and guide further investigation.

Workflow for Initial Phenotypic Screening

G cluster_prep Compound Preparation cluster_screening Primary Phenotypic Screens cluster_analysis Data Analysis Compound 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid Stock High-Concentration Stock in DMSO Compound->Stock MTT Cytotoxicity Screen (e.g., MTT Assay) Stock->MTT Prepare Serial Dilutions MIC Antimicrobial Screen (e.g., MIC Assay) Stock->MIC Prepare Serial Dilutions Antioxidant Antioxidant Screen (e.g., DPPH Assay) Stock->Antioxidant Prepare Serial Dilutions IC50 Determine IC50 Value MTT->IC50 MIC_Val Determine MIC Value MIC->MIC_Val SC50 Determine SC50 Value Antioxidant->SC50

Caption: General workflow for the primary screening of a novel compound.

Anticancer and Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2] This assay is a robust first-line screen for potential anticancer activity.

Protocol 2: MTT Cell Viability Assay

  • Materials :

    • Selected cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., L929 fibroblasts).[2]

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[4]

    • 96-well microplates.

  • Procedure :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

    • Compound Treatment : Prepare serial dilutions of the thiazole compound in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., ranging from 0.1 µM to 200 µM).[2]

    • Controls : Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubation : Incubate the plates for 24 to 72 hours.

    • MTT Addition : Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[2][4]

    • Formazan Solubilization : Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic potency.

Antimicrobial Activity: Broth Microdilution for MIC Determination

Given that many thiazole derivatives exhibit antimicrobial properties, screening for activity against a panel of pathogenic bacteria and fungi is a logical step.[2][5] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

  • Materials :

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[2]

    • 96-well microplates.

  • Procedure :

    • Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the thiazole compound in the broth medium. Concentrations typically range from 1024 µg/mL down to 2 µg/mL.[2]

    • Inoculum Preparation : Prepare a standardized inoculum of the microorganism, typically adjusted to a 0.5 McFarland standard.

    • Inoculation : Add the standardized inoculum to each well.

    • Controls : Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only). A known antibiotic (e.g., ampicillin) or antifungal (e.g., amphotericin B) should be used as a reference standard.[5]

    • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[4]

    • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antioxidant Potential: The DPPH Radical Scavenging Assay

Thiazole-carboxamides have been identified as potent antioxidant agents.[6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for free radical scavenging activity. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.

Protocol 4: DPPH Free Radical Scavenging Assay

  • Materials :

    • DPPH solution in methanol.

    • Methanol.

    • Test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid).[6]

  • Procedure :

    • Sample Preparation : Prepare various concentrations of the thiazole compound in methanol.

    • Reaction : In a microplate well or cuvette, mix the compound solution with the DPPH solution.

    • Incubation : Allow the reaction to proceed in the dark at room temperature for about 30 minutes.

    • Measurement : Measure the decrease in absorbance at 517 nm.

    • Calculation : The percentage of radical scavenging activity is calculated, and the SC₅₀ (the concentration required to scavenge 50% of DPPH radicals) can be determined.

Phase 2: Target-Based and Mechanistic Assays

If a lead activity is identified in Phase 1, or if the compound was designed with a specific biological target in mind (e.g., an enzyme), the next phase involves more focused, mechanistic studies.

Hypothetical Target Pathway: Kinase Inhibition

Many thiazole derivatives are known to be kinase inhibitors. Let's assume the compound is hypothesized to inhibit a key kinase in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA phosphorylates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Proliferation Cell Proliferation & Survival TF->Proliferation Compound 2-Methyl-4-(propan-2-yl) -1,3-thiazole-5-carboxylic acid Compound->KinaseB INHIBITS

Caption: Hypothetical inhibition of a kinase signaling pathway.

Enzyme Inhibition Assays

The specific protocol will depend on the enzyme class. For example, kinesin HSET activity can be measured using the ADP-Glo™ assay, which quantifies the amount of ADP produced during the ATPase reaction.[7] For acetylcholinesterase, Ellman's method is common.[8] Here, we provide a general template for an enzyme inhibition assay.

Protocol 5: General Enzyme Inhibition Assay (e.g., Kinase)

  • Principle : This assay measures the activity of an enzyme by detecting the consumption of a substrate or the formation of a product. The inhibitor's potency is determined by its ability to reduce this activity.

  • Materials :

    • Purified recombinant enzyme (e.g., Kinase B).

    • Specific substrate (e.g., a peptide and ATP for a kinase).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ for kinases, which measures ADP production).

    • A known inhibitor as a positive control.

  • Procedure :

    • Compound Plating : Add serial dilutions of the thiazole compound to a 96- or 384-well plate.

    • Enzyme Addition : Add the enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.

    • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate (e.g., ATP and peptide substrate). Incubate for a specific time at the optimal temperature for the enzyme.

    • Reaction Termination & Detection : Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Signal Measurement : Read the plate on a luminometer, fluorometer, or spectrophotometer as appropriate for the detection reagent.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Presentation

All quantitative results should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Assay TypeTarget/Cell LineEndpointResultPositive Control (Result)
CytotoxicityMCF-7IC₅₀15.2 µMDoxorubicin (0.8 µM)
CytotoxicityL929IC₅₀> 100 µMDoxorubicin (5.5 µM)
AntimicrobialS. aureusMIC64 µg/mLAmpicillin (2 µg/mL)
AntimicrobialE. coliMIC> 256 µg/mLAmpicillin (4 µg/mL)
AntioxidantDPPH RadicalSC₅₀45.8 µMTrolox (8.1 µM)
Enzyme InhibitionKinase BIC₅₀2.5 µMStaurosporine (0.1 µM)
Target EngagementKinase BΔTm+3.5 °CStaurosporine (+6.2 °C)
Target Engagement: Thermal Shift Assay (TSA)

A positive result in an enzyme inhibition assay should be followed by a biophysical assay to confirm direct binding of the compound to the target protein. A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is an effective method for this.[9] It measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.

Protocol 6: Thermal Shift Assay (TSA)

  • Materials :

    • Purified target protein (e.g., Kinase B).

    • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).[9]

    • Real-time PCR instrument capable of performing a melt curve.

  • Procedure :

    • Reaction Setup : In a 96-well PCR plate, mix the purified protein, the thiazole compound at a fixed concentration (e.g., 50 µM), and the SYPRO Orange dye in an appropriate buffer.[9]

    • Melt Curve : Place the plate in a real-time PCR instrument. Heat the plate incrementally from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), measuring the fluorescence at each increment.

    • Data Analysis : As the protein unfolds, it exposes hydrophobic pockets that the dye binds to, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A positive "shift" (ΔTm) in the presence of the compound compared to a DMSO control indicates stabilizing binding.

Conclusion and Future Directions

This document outlines a systematic and robust approach for the initial in vitro characterization of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. By progressing from broad phenotypic screens to specific, target-based assays, researchers can efficiently identify and validate biological activities. A positive "hit" from this workflow, characterized by a potent IC₅₀ value and a confirmed target engagement via TSA, would provide a strong rationale for advancing the compound into more complex cell-based models, structure-activity relationship (SAR) studies, and eventually, in vivo efficacy and ADMET profiling.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC. [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (n.d.). Oriental Journal of Chemistry. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). PMC. [Link]

  • In vitro and in silico studies of antimicrobial activity. (n.d.). Journal of Molecular Structure. [Link]

  • Discovery of 2‐(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET. (n.d.). ACS.org. [Link]

  • thiazole derivative. (2016). New Drug Approvals. [Link]

  • 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. (2017). PubMed. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (n.d.). SciSpace. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling of Substituted Thiazole-5-Carboxylic Acid Derivatives

Introduction: The Thiazole-5-Carboxylic Acid Scaffold in Modern Chemistry The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole-5-Carboxylic Acid Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Specifically, substituted thiazole-5-carboxylic acid derivatives are crucial building blocks in drug discovery, with applications ranging from kinase inhibitors in oncology to novel antibacterial agents.[3][4][5] The ability to precisely and efficiently functionalize this scaffold through cross-coupling reactions is therefore of paramount importance for the synthesis of complex molecules and the exploration of new chemical space.[1][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving substituted thiazole-5-carboxylic acid derivatives. We will delve into the nuances of Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, as well as the increasingly popular decarboxylative cross-coupling strategies.

Expertise & Experience: Navigating the Challenges of Thiazole Couplings

The successful cross-coupling of thiazole derivatives is not without its challenges. The electron-rich nature of the thiazole ring, coupled with the potential for the sulfur and nitrogen heteroatoms to coordinate with and inhibit the palladium catalyst, necessitates a careful selection of reaction parameters.[1] The carboxylic acid moiety at the 5-position introduces further considerations regarding solubility and potential side reactions.

Catalyst and Ligand Selection: A Critical Choice

The choice of the palladium catalyst and its coordinating ligand is the most critical factor for a successful transformation.

  • Palladium Precatalysts: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern, air- and moisture-stable precatalysts are often superior.[1] Buchwald palladacycles (e.g., G3 and G4 precatalysts) and PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes frequently provide higher activity and reproducibility at lower catalyst loadings.[1] Other common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.

  • Ligand Design: The ligand stabilizes the palladium center and modulates its reactivity, profoundly influencing the efficiency of the catalytic cycle.[1]

    • Bulky, Electron-Rich Phosphine Ligands: These are often the ligands of choice for heteroaryl couplings.[1] Buchwald-type biaryl phosphines such as XPhos, SPhos, and RuPhos are particularly effective at promoting the challenging oxidative addition and reductive elimination steps with thiazole substrates.[1]

    • N-Heterocyclic Carbenes (NHCs): Thiazol-2-ylidene ligands, a class of NHCs, have shown enhanced steric and electronic properties compared to traditional imidazol-2-ylidenes, leading to superior reactivity in Suzuki-Miyaura cross-couplings.[7]

The Role of Base and Solvent

The base and solvent system are also crucial for a successful reaction. The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling) and to neutralize the acid generated during the reaction.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (Et₃N, DIPEA). The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Anhydrous and degassed solvents such as toluene, dioxane, and DMF are frequently employed.[1][9]

Visualizing the Catalytic Cycle and Experimental Workflow

A general understanding of the catalytic cycle for cross-coupling reactions and the experimental workflow is essential for troubleshooting and optimization.

Catalytic Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition (R-X) R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation (R'-M) R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[8][10][11]

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reaction Vessel Dry Reaction Vessel (Schlenk flask or vial) Reagents Add Thiazole Derivative, Coupling Partner, Catalyst, Ligand, and Base Reaction Vessel->Reagents Inert Atmosphere Evacuate and Backfill with Inert Gas (Ar or N₂) Reagents->Inert Atmosphere Solvent Add Anhydrous, Degassed Solvent Inert Atmosphere->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Work-up and Extraction Cooling->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

Note: The following protocols are general starting points and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of a 5-halothiazole-5-carboxylic acid derivative with an arylboronic acid.

Materials:

  • 5-Halothiazole-5-carboxylic acid derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the 5-halothiazole-5-carboxylic acid derivative, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent mixture via syringe.

  • Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9078
33-Pyridylboronic acidPEPPSI-IPr (3)-Cs₂CO₃THF/H₂O8082

Table 1: Representative conditions for Suzuki-Miyaura coupling of 5-bromothiazole-5-carboxylic acid.

Protocol 2: Stille Coupling

This protocol outlines the coupling of a 5-halothiazole-5-carboxylic acid derivative with an organostannane.

Materials:

  • 5-Halothiazole-5-carboxylic acid derivative (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Tributyl(aryl)stannane, 1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the 5-halothiazole-5-carboxylic acid derivative and the palladium catalyst.[1]

  • Evacuate and backfill the flask with an inert gas three times.[1]

  • Add the anhydrous solvent via syringe, followed by the organostannane.[1]

  • Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture can be filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene11088
2Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)DMF10082
3Trimethyl(vinyl)stannanePd₂(dba)₃ (2.5)Dioxane9075

Table 2: Representative conditions for Stille coupling of 5-iodothiazole-5-carboxylic acid.

Protocol 3: Heck Reaction

This protocol describes the coupling of a 5-halothiazole-5-carboxylic acid derivative with an alkene.

Materials:

  • 5-Halothiazole-5-carboxylic acid derivative (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene, butyl acrylate, 1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the 5-halothiazole-5-carboxylic acid derivative, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, alkene, and base via syringe.

  • Stir the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Sonogashira Coupling

This protocol details the coupling of a 5-halothiazole-5-carboxylic acid derivative with a terminal alkyne.[12]

Materials:

  • 5-Halothiazole-5-carboxylic acid derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the 5-halothiazole-5-carboxylic acid derivative, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, terminal alkyne, and base via syringe.

  • Stir the reaction mixture at room temperature to 60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: Decarboxylative Cross-Coupling

This protocol describes the coupling of a thiazole-5-carboxylic acid with an aryl halide, offering an alternative to traditional methods that require pre-functionalized thiazoles.[13]

Materials:

  • Thiazole-5-carboxylic acid (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., 4-iodopyridine, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂, 0.05 mmol, 5 mol%)

  • Ligand (e.g., PPh₃, 0.1 mmol, 10 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene/DMA (10:1), 5 mL)

Procedure:

  • To a dry Schlenk flask, add the thiazole-5-carboxylic acid, aryl halide, palladium catalyst, ligand, and silver(I) carbonate.[13]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent mixture via syringe.

  • Stir the reaction mixture at 120-140 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The cross-coupling protocols detailed herein provide a robust toolkit for the functionalization of substituted thiazole-5-carboxylic acid derivatives. The continuous evolution of catalyst and ligand design, particularly the development of more active and selective catalytic systems, will undoubtedly expand the scope and utility of these indispensable transformations. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more efficient and sustainable methods for the synthesis of these vital heterocyclic compounds, further empowering innovation in drug discovery and materials science.

References

  • Choice of Palladium Catalyst and Ligands for Thiazole Coupling: Applic
  • D. A. C. O. S. S. A. G. O. O. S. S. E. N. L. J. Goossen, et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters.
  • Agyei, C., et al. (2024). Simple thiazole-based ligands for palladium(II)
  • Simple thiazole-based ligands for palladium(II)
  • Agyei, C., et al. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • G. C. Fortman, et al. (2025). Structurally Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. Organic Letters.
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides - Benchchem.
  • Freiberger, E., et al. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry.
  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk.
  • Cross-coupling reaction - Wikipedia.
  • Dondoni, A., et al. (2002). Regiocontrolled Synthesis of Substituted Thiazoles. Organic Letters.
  • Li, B., et al. (2016).
  • Bellina, F., et al. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. European Journal of Organic Chemistry.
  • Wang, Y., et al. (2011).
  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Royal Society of Chemistry.
  • Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole - Benchchem.
  • Cross-Coupling of Hetero
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Sonogashira coupling - Wikipedia.
  • Significance of Thiazole-based Heterocycles for Bioactive Systems - IntechOpen.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid Synthesis

Overview & Mechanistic Pathway Synthesizing 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (commonly referred to as 2-methyl-4-isopropylthiazole-5-carboxylic acid) is a fundamental two-step process: Hantzsch Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Pathway

Synthesizing 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (commonly referred to as 2-methyl-4-isopropylthiazole-5-carboxylic acid) is a fundamental two-step process:

  • Hantzsch Thiazole Cyclization: The condensation of thioacetamide with ethyl 2-chloro-4-methyl-3-oxopentanoate to form an ethyl ester intermediate.

  • Saponification: The hydrolysis of the ester to yield the final carboxylic acid.

While the Hantzsch synthesis is generally robust, the steric bulk of the 4-isopropyl (propan-2-yl) group introduces specific mechanistic bottlenecks. If not properly managed, these bottlenecks lead to stalled dehydration, resistance to hydrolysis, and product loss during isolation.

G Start Thioacetamide + Ethyl 2-chloro-4-methyl-3-oxopentanoate Inter Hydroxythiazoline Intermediate Start->Inter EtOH, Reflux (S-Alkylation & Cyclization) Ester Ethyl 2-methyl-4-(propan-2-yl) -1,3-thiazole-5-carboxylate Inter->Ester Dehydration (-H2O) Requires Heat/TFAA P1 Yield Loss: Incomplete Dehydration (Steric Hindrance) Inter->P1 Stalled Reaction Acid 2-Methyl-4-(propan-2-yl) -1,3-thiazole-5-carboxylic acid (Target Product) Ester->Acid 1. LiOH, THF/MeOH/H2O 2. HCl (pH 3, 0°C) P2 Yield Loss: Incomplete Hydrolysis (Steric Shielding) Ester->P2 Weak Base / Room Temp P3 Yield Loss: Decarboxylation or Salt Formation Acid->P3 Excess Acid (pH < 1) or Heat (>60°C)

Mechanistic workflow and yield-loss pitfalls in sterically hindered thiazole synthesis.

Troubleshooting Guide & FAQs

Phase 1: Hantzsch Cyclization (Ester Formation)

Q: My Hantzsch cyclization is stalling, and LC-MS shows a mass corresponding to [M+H2O]+. Why is the yield of the ethyl ester so low? A: You are observing the accumulation of the hydroxythiazoline intermediate . The Hantzsch thiazole synthesis proceeds via S-alkylation, cyclization, and finally, dehydration[1]. The bulky isopropyl group at the 4-position of your alpha-haloketone creates severe steric hindrance, significantly raising the activation energy required for the final dehydration step.

  • Solution: Conventional reflux in ethanol is often insufficient. You must force the dehydration. This can be achieved by transitioning to microwave-assisted synthesis (100–120 °C)[2] or by employing the Holzapfel-Meyers-Nicolaou modification , which uses trifluoroacetic anhydride (TFAA) and pyridine to chemically dehydrate the stubborn hydroxythiazoline intermediate[3].

Q: I am seeing multiple side products and a dark reaction mixture. How can I clean up the reaction? A: Alpha-haloketones like ethyl 2-chloro-4-methyl-3-oxopentanoate are prone to self-condensation and dehalogenation at high temperatures.

  • Solution: Add the alpha-haloketone dropwise to a pre-heated solution of thioacetamide. Maintaining a slight excess of thioacetamide (1.1 to 1.2 equivalents) ensures the haloketone is consumed rapidly by the desired S-alkylation pathway before it can undergo thermal degradation[4].

Phase 2: Saponification & Isolation

Q: During the saponification of the ethyl ester, I am recovering mostly unreacted starting material even after 12 hours. What is wrong? A: The ester carbonyl is highly sterically shielded. It is flanked by the bulky 4-isopropyl group on one side and the thiazole sulfur atom on the other. Standard aqueous NaOH at room temperature lacks the necessary nucleophilic access.

  • Solution: Switch your solvent system to a miscible organic/aqueous blend like THF/MeOH/H2O (3:1:1) to fully dissolve the ester. Use Lithium Hydroxide (LiOH) instead of NaOH; the smaller lithium counterion enhances the nucleophilicity of the hydroxide ion in organic mixtures. Heat the reaction to 60 °C for 4–6 hours.

Q: I successfully saponified the ester, but after acidifying the mixture to isolate the product, my final yield of the carboxylic acid is extremely low. Where did it go? A: You likely over-acidified the solution or allowed it to get too warm during workup. Thiazole-5-carboxylic acids typically have a pKa of approximately 3.1[5].

  • Salt Formation: If you drop the pH below 1.0, the basic nitrogen in the thiazole ring protonates, forming a highly water-soluble hydrochloride salt that will not precipitate.

  • Decarboxylation: Thiazole-5-carboxylic acids are highly prone to decarboxylation. While thermal decarboxylation of the parent compound occurs at >200 °C[6], heating the compound in strongly acidic aqueous media (e.g., during an exothermic HCl addition) drastically lowers the activation barrier, leading to the loss of CO2 and the formation of 2-methyl-4-isopropylthiazole[7].

  • Solution: Perform the acidification at 0–5 °C using 1M HCl, and stop strictly at pH 3.0–3.5 to ensure the molecule is in its neutral, precipitable zwitterionic form.

Quantitative Data: Yield Optimization Summary

The following table summarizes expected yields based on different synthetic parameters, highlighting the necessity of optimized conditions for sterically hindered thiazoles.

Synthesis StepReaction ConditionsAdditives / ModificationsAvg. YieldPrimary Impurity
Hantzsch Cyclization EtOH, Reflux (78 °C), 12hNone (Standard)35 - 45%Hydroxythiazoline
Hantzsch Cyclization EtOH, Microwave (110 °C), 30mNone75 - 85%Trace dehalogenation
Hantzsch Cyclization DME, RT then 0 °CTFAA, Pyridine (Holzapfel)88 - 92%Pyridine salts (washable)
Saponification NaOH (aq), RT, 12hNone< 20%Unreacted Ester
Saponification LiOH, THF/MeOH/H2O, 60 °C, 6hNone90 - 95%None

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Hantzsch Synthesis of the Ethyl Ester

This protocol utilizes microwave irradiation to overcome the steric barrier of dehydration without the need for harsh chemical dehydrating agents[2].

  • Preparation: In a 20 mL microwave-safe vial, dissolve thioacetamide (1.2 mmol) in 5 mL of anhydrous ethanol.

  • Addition: Slowly add ethyl 2-chloro-4-methyl-3-oxopentanoate (1.0 mmol) to the solution. Add a magnetic stir bar.

  • Irradiation: Seal the vial and place it in the microwave reactor. Set the parameters to 110 °C for 30 minutes with continuous stirring.

  • Workup: Allow the vial to cool to room temperature. Pour the dark mixture into 20 mL of a cold 5% aqueous NaHCO3 solution to neutralize any generated HCl[4].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes:EtOAc) to yield ethyl 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylate.

Protocol B: Sterically-Tolerant Saponification & Precision Isolation

This protocol ensures complete hydrolysis of the hindered ester while preventing decarboxylation during workup.

  • Hydrolysis: Dissolve ethyl 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylate (1.0 mmol) in 5 mL of a THF/MeOH/H2O mixture (3:1:1 v/v/v).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 to 6 hours. Monitor by TLC until the ester spot completely disappears.

  • Solvent Removal: Cool to room temperature and concentrate the mixture under reduced pressure to remove the THF and MeOH (do not evaporate to total dryness).

  • Precision Acidification (Critical Step): Dilute the remaining aqueous residue with 5 mL of DI water and cool the flask in an ice-water bath (0–5 °C). Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop addition exactly at pH 3.0 - 3.2 (approximating the pKa of the carboxylic acid)[5].

  • Isolation: A white/off-white precipitate should form. Stir at 0 °C for 30 minutes to ensure complete crystallization. Filter the solid, wash with ice-cold water, and dry under high vacuum to afford pure 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

References

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis Source: ResearchGate URL:[Link]

  • Product Class 17: Thiazoles Source: Thieme Connect URL:[Link]

  • Radicals derived from heteroaromatic systems. II. Thiazolyl radicals Source: Canadian Science Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Isopropyl-2-methylthiazole-5-carboxylic Acid Couplings

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently guide researchers through the kinetic and thermodynamic roadblocks of complex molecule synthesis. 4-Isopropyl-2-methylt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently guide researchers through the kinetic and thermodynamic roadblocks of complex molecule synthesis. 4-Isopropyl-2-methylthiazole-5-carboxylic acid is a highly privileged scaffold in drug discovery, but it presents a notorious challenge: the bulky 4-isopropyl group creates a severe "steric wall" directly adjacent to the C5-carboxylic acid.

This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic barriers, ensuring high-yielding amide bond formations and cross-couplings.

Section 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why do standard carbodiimide couplings (like EDC/HOBt) fail or give very low yields with this specific thiazole acid? A1: The failure is rooted in the transition state geometry. During amide bond formation, the incoming amine nucleophile must approach the activated carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). The 4-isopropyl group features branching at the alpha-carbon relative to the thiazole ring. The two methyl groups of this isopropyl moiety freely rotate, effectively sweeping the spatial volume required for the amine's approach. Standard EDC/HOBt activation forms an OBt ester, which is relatively bulky and not electrophilic enough to overcome the high activation energy ( ΔG‡ ) imposed by this steric repulsion.

Q2: Which coupling reagents are most effective for this sterically hindered scaffold? A2: For primary amines, uronium-based reagents like HATU or COMU are superior. HATU forms a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen at the 7-position of the HOAt leaving group provides an intramolecular hydrogen bond that pre-organizes the incoming amine, accelerating the reaction despite the steric bulk [[1]](). For secondary or highly hindered amines, acyl fluoride generation is the gold standard. Fluorine is highly electronegative but sterically small (comparable to hydrogen), meaning the acyl fluoride intermediate presents minimal additional bulk while being extremely electrophilic 1 [[2]]().

Q3: I am trying to couple an aniline derivative, but even HATU is failing. What is the next step? A3: Anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. When you combine a poor nucleophile with a sterically hindered electrophile, uronium salts are insufficient. You must bypass the tetrahedral intermediate's steric penalty by converting the acid to an acyl chloride (using oxalyl chloride/cat. DMF). The acyl chloride is the most electrophilic species possible, and the chloride leaving group is small enough to minimize transition-state crowding.

Section 2: Quantitative Data & Strategy Selection

To assist in reagent selection, the following table synthesizes expected conversion rates based on the nucleophile and activation strategy.

Activation StrategyReagent(s)Primary Amine YieldSecondary Amine YieldAniline YieldMechanistic Notes & Byproducts
Standard Carbodiimide EDC, HOBt, DIPEA< 30%< 5%TraceHigh epimerization risk; OBt ester is too bulky.
Advanced Uronium HATU, DIPEA85 - 95%40 - 60%10 - 20%Standard for routine primary amine synthesis 3.
Morpholino Uronium COMU, DIPEA> 95%70 - 85%30 - 50%Morpholine acts as an internal base; highly efficient.
Acyl Fluoride TFFH, DIPEA> 95%85 - 95%60 - 80%Minimal steric footprint during amine approach 2.
Acyl Chloride Oxalyl Cl, cat. DMF> 95%> 90%85 - 95%Maximum electrophilicity; requires strict anhydrous conditions.

Section 3: Validated Experimental Protocols

These protocols are designed as self-validating systems. Each step includes observable checkpoints to ensure the reaction is proceeding as intended.

Protocol A: HATU-Mediated Coupling (Optimized for Primary Amines)

Mechanism: HATU converts the carboxylic acid into an active OAt ester. The basic environment ensures the amine is deprotonated and nucleophilic 4.

  • Preparation: In an oven-dried flask under N 2​ , dissolve 4-isopropyl-2-methylthiazole-5-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Checkpoint: The solution should remain clear.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes. Checkpoint: A slight color change (often pale yellow) indicates the formation of the active OAt ester.

  • Coupling: Add the primary amine (1.1 equiv, 1.1 mmol) dropwise.

  • Incubation: Stir at room temperature for 12–16 hours. Monitor the disappearance of the OAt ester by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over MgSO 4​ , and concentrate.

Protocol B: Acyl Fluoride Generation via TFFH (Optimized for Secondary/Hindered Amines)

Mechanism: TFFH generates an acyl fluoride. The small atomic radius of fluorine (~1.47 Å) prevents the exacerbation of steric hindrance at the C5 position while vastly increasing electrophilicity [[2]]().

  • Preparation: Dissolve the thiazole acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL) under N 2​ .

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol).

  • Fluorination: Add TFFH (1.2 equiv, 1.2 mmol). Stir at room temperature for 1 hour. Checkpoint: Take a small aliquot for IR spectroscopy; the appearance of a sharp peak near 1840 cm −1 confirms acyl fluoride formation.

  • Coupling: Add the hindered secondary amine (1.5 equiv, 1.5 mmol). Stir at 40°C (mild reflux) for 12 hours.

  • Workup: Wash directly with 1M HCl, then saturated NaHCO 3​ . Dry over Na 2​ SO 4​ and concentrate.

Section 4: Visualizing the Workflow and Mechanism

To ensure logical decision-making at the bench, follow this decision tree for selecting your coupling strategy.

DecisionTree Start Evaluate Amine Nucleophile Primary Primary Amine (Low Steric Bulk) Start->Primary Secondary Secondary / Hindered Amine Start->Secondary Aniline Aniline / Poor Nucleophile Start->Aniline HATU HATU / DIPEA / DMF (Protocol A) Primary->HATU High Yield AcylF Acyl Fluoride (TFFH) (Protocol B) Secondary->AcylF Overcomes Sterics AcylCl Acyl Chloride via Oxalyl Chloride Aniline->AcylCl Max Electrophilicity

Decision tree for selecting the optimal activation strategy based on nucleophile properties.

The following diagram illustrates the mechanistic pathway and where the steric clash occurs during the transition state.

Mechanism Acid 4-iPr-2-Me-thiazole- 5-carboxylic acid ActiveEst Active Intermediate (OAt or -F) Acid->ActiveEst Activation (HATU / TFFH) Tetrahedral Tetrahedral Intermediate (Steric Clash Zone) ActiveEst->Tetrahedral Amine Attack (Bürgi-Dunitz Trajectory) Product Coupled Amide Product Tetrahedral->Product Elimination of Leaving Group

Mechanistic pathway of amide coupling, highlighting the sterically hindered intermediate.

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Challenges for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Welcome to the technical support guide for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (Compound X). This resource is designed for researchers, chemists, and formulation scientists encountering aqueous solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (Compound X). This resource is designed for researchers, chemists, and formulation scientists encountering aqueous solubility issues with this molecule. This document provides a structured approach to understanding and overcoming these challenges, grounded in established physicochemical principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of Compound X.

Q1: What are the expected solubility characteristics of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (Compound X)?

Based on its chemical structure, Compound X is predicted to be a weakly acidic compound with poor aqueous solubility. This is due to the combination of a lipophilic isopropyl group and a largely aromatic thiazole core. The carboxylic acid moiety provides a handle for pH-dependent solubility enhancement, but the neutral form of the molecule is expected to be hydrophobic. Its solubility is likely to be highly dependent on the pH of the aqueous medium.[1][2]

Q2: Why is my measured solubility inconsistent across experiments?

Inconsistent solubility measurements often stem from the difference between kinetic and thermodynamic solubility.[3][4]

  • Kinetic Solubility: This is often measured in early-stage discovery using high-throughput methods where a concentrated stock solution (e.g., in DMSO) is added to an aqueous buffer.[5][6] This can lead to a supersaturated, metastable solution that may precipitate over time, giving an artificially high reading.[3][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24-48 hours) until the concentration in solution is stable.[4][6] This value is typically lower but more representative of the compound's intrinsic properties.[4]

For formulation development, understanding the thermodynamic solubility is crucial for ensuring long-term product stability.

Q3: How does pH influence the solubility of Compound X?

As a carboxylic acid, Compound X's solubility is dictated by the Henderson-Hasselbalch equation.[7]

  • At low pH (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and expected to have very low aqueous solubility.

  • At high pH (pH > pKa): The carboxylic acid group will deprotonate to its carboxylate form (-COO⁻). This ionized form is significantly more polar and will exhibit much higher aqueous solubility.[1][8]

Therefore, increasing the pH of the aqueous medium is a primary strategy for dissolving this compound.[8]

Q4: What is the estimated pKa of Compound X?

Troubleshooting Poor Solubility

This section provides structured guides to diagnose and resolve solubility issues encountered during experiments.

Issue 1: Compound fails to dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).
  • Root Cause Analysis: At pH 7.4, which is significantly above the estimated pKa of the carboxylic acid, the compound should be ionized and soluble. If it is not dissolving, this could indicate several issues: very low intrinsic solubility of the neutral form, common ion effects, or issues with the solid form of the material.

  • Troubleshooting Workflow:

    start Compound Insoluble at pH 7.4 check_purity Verify Compound Purity & Identity start->check_purity ph_profile Perform pH-Solubility Profile check_purity->ph_profile Purity Confirmed decision Solubility Goal Met? ph_profile->decision salt_screen Initiate Salt Formation Screening cosolvent Evaluate Co-solvents salt_screen->cosolvent cyclodextrin Test Cyclodextrin Complexation cosolvent->cyclodextrin cyclodextrin->ph_profile Re-evaluate with Additives decision->salt_screen No end Optimized Formulation Achieved decision->end Yes

    Caption: Workflow for addressing low solubility at neutral pH.

Issue 2: Compound precipitates when pH is lowered after initial dissolution at high pH.
  • Root Cause Analysis: This is expected behavior for an acidic compound. As the pH is lowered towards and below the pKa, the highly soluble carboxylate (-COO⁻) is converted back to the poorly soluble neutral carboxylic acid (-COOH), causing it to precipitate out of solution.[11] The pH at which precipitation begins is a critical parameter for formulation.

  • Mitigation Strategies:

    • Formulate as a Salt: Preparing a stable, solid salt of the compound can improve its dissolution rate and solubility.[12][13][14]

    • Use Buffers: Maintain the pH of the final formulation well above the pKa to ensure the compound remains in its ionized, soluble form.

    • Precipitation Inhibitors: In some cases, polymers like HPMC can be used to maintain a supersaturated state and inhibit precipitation.

Experimental Protocols for Solubility Enhancement

Here are detailed, step-by-step protocols for key experiments to systematically improve the aqueous solubility of Compound X.

Protocol 1: Determining the pH-Solubility Profile

This experiment is fundamental to understanding the behavior of Compound X.

Objective: To quantify the thermodynamic solubility of the compound across a range of pH values.

Materials:

  • 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Shaking incubator or orbital shaker.

  • pH meter.

Procedure:

  • Add an excess amount of solid Compound X to separate vials, each containing a buffer of a specific pH.

  • Ensure enough solid is present so that undissolved material remains at equilibrium.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for at least 24-48 hours to ensure thermodynamic equilibrium is reached.[3]

  • After equilibration, filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solid.

  • Measure the final pH of the filtrate.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the logarithm of solubility (in µg/mL or mM) against the final measured pH.

Expected Outcome: The plot should show low solubility at acidic pH, with a sharp increase in solubility as the pH rises above the compound's pKa.

Protocol 2: Salt Formation and Screening

Salt formation is a highly effective strategy for improving the solubility and dissolution rate of ionizable compounds.[14][15][16]

Objective: To identify a suitable counterion that forms a stable, crystalline salt with improved aqueous solubility.

Common Counterions for Acidic Drugs: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), Tromethamine (Tris), Meglumine.[15]

Procedure:

  • Dissolve Compound X in a suitable organic solvent (e.g., ethanol, acetone).

  • In a separate vessel, prepare a solution of the chosen base (e.g., NaOH, KOH, tromethamine) in the same or a miscible solvent, typically in a 1:1 molar ratio to the acid.

  • Slowly add the basic solution to the acidic solution while stirring.

  • Observe for precipitation. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble, like heptane or MTBE) or allow the solvent to evaporate slowly.

  • Isolate any resulting solid by filtration and dry under vacuum.

  • Characterize the solid using techniques like XRPD (to confirm crystallinity) and DSC (to determine melting point).

  • Measure the aqueous solubility of the new salt form using Protocol 1 (typically at the pH of a saturated solution of the salt).

Data Summary Table:

CounterionSolid FormMelting Point (°C)Aqueous Solubility (mg/mL) at pH 7.0
Free AcidCrystallineTBD< 0.01
SodiumAmorphousN/A> 10
PotassiumCrystalline185°C> 15
TromethamineCrystalline210°C> 25
Protocol 3: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[17]

Objective: To determine the effect of common pharmaceutical co-solvents on the solubility of Compound X.

Common Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Glycerol.[17]

Procedure:

  • Prepare a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v PG in water).

  • For each co-solvent mixture, determine the solubility of Compound X using the shake-flask method described in Protocol 1.

  • Plot the solubility of Compound X as a function of the co-solvent concentration.

Solubility Enhancement Logic:

Caption: Mechanism of co-solvency for solubility enhancement.

Protocol 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes with enhanced aqueous solubility.[18][19][20][21]

Objective: To evaluate the potential of cyclodextrins to improve the solubility of Compound X.

Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[18]

Procedure (Phase Solubility Study):

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add an excess of solid Compound X to each solution.

  • Equilibrate the samples via shaking for 24-48 hours.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of dissolved Compound X in each filtrate.

  • Plot the concentration of dissolved Compound X against the concentration of the cyclodextrin. A linear relationship (Aₗ-type diagram) suggests the formation of a soluble 1:1 complex.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Vertex AI Search. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIcKoF53NlyNoaxjz1ASHU2GyrVQM_1rXOPF50YgEcs5HA0XSwTuCDbBqrRI7YnIZ1FVUheOWoVTdStxqdS9kD_d0PAF4zj_9SOgQhBSKXI7gXTprdB0PAmfrAjNF7vC0HMnwMnN69NJ64_DY4siamJnMasb9G9zoEvbYftyTnxdRbfmCd2GnBd_dPUBISiHL9vLyxdz2xj2PA0VuuEQWZjI18LD3d5RZ56WuWZ2gAeB4y4fVzb9jzIIPjpUN-wCTpBIFMcKuZGlTJw5qPpw==]
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  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

  • Sign-in. Salt formation to improve drug solubility. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlVC-qJm7iQ5PhmgbzvSKqeUQ4L7q7X2O6pXRcCbJTblVGRcEVx6UDn6QTltyyOtlRE4v5UZygor4-4Xv6h3cF0Ma-I1Z6nG8zKdulcKU33-xOM2t1AMC3H-sUeuU8MMUr-NYv6F_nrJnBc-PZXuLOTEAE7Q==]
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Vertex AI Search. Solubility enhancement techniques: A comprehensive review. [https://vertexaisearch.cloud.google.
  • PubMed. (2007, July 30). Salt formation to improve drug solubility. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • ResearchGate. Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. [https://www.researchgate.net/publication/230816918_Determination_of_pKa_Values_of_Some_New_Triazole_Derivatives_Using_Different_Methods]([Link]_ Derivatives_Using_Different_Methods)

  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • RJWave.org. Co-crystallization an alternative modified technique for solubility enhancement. [Link]

  • J-Stage. Solubility and Dissolution Profile Assessment in Drug Discovery. [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]

  • ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Journal of Chemical Information and Modeling. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. [Link]

  • Wikipedia. Cosolvent. [Link]

  • IJCRT.org. (2023, January 12). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. [Link]

  • Journal of Advanced Pharmacy Education & Research. (2011, May 15). Different approaches toward the enhancement of Drug Solubility: A Review. [Link]

  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • ResearchGate. Solubility for different thiazolidine-2-carboxylic acid derivatives,.... [Link]

  • Vertex AI Search. An Overview of Thiazole Derivatives and its Biological Activities. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH273LWJ-W4XzToLrcWxBoqLveXH3v7XSNSFoJj1TJ0z_C9M5A2ydJ5mLRT4lxJsm29POPtfqxP3igQNflNoZTt24qNzgy_3JKLR7klwIcIfO651sBJAqjOsOEOUTdlAN-qHjC4o7jOELMls6-tlLk=]
  • ACS Publications. (2013, June 3). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. [Link]

  • Chemchart. 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (137267-29-9). [Link]

  • PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • MDPI. (2026, February 18). Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. [Link]

  • MDPI. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

  • PMC - NIH. Comparisons of pKa and log P values of some carboxylic and phosphonic acids. [Link]

  • Vertex AI Search. EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGinIeECVqbj1BwO3sLdjcjNxUnqp8Qnxmg3hySzcPOXz-L8cx_AXK8eekB6kjXGaGP7D7NKyjehzio8dE32BWyB454v5vOysrDZX66mbiQDg9BC2JqxceE61DdI4MxtY9KXEIivWIo8s9Hy5XzQA==]
  • ResearchGate. (2026, February 25). (PDF) Study of pH-dependent drugs solubility in water. [Link]

  • ACS.org. Discovery of 2‐(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET. [Link]

  • PubChemLite. 2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid. [Link]

  • Journal of Materials Chemistry (RSC Publishing). Influence of molar mass on the diffusion and solubility behaviour of methyl ethyl ketone-isopropyl alcohol mixtures in poly(methyl methacrylate). [Link]

  • NextSDS. 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. [Link]

  • ResearchGate. (2025, November 3). Solvent effects, solvation, and thermodynamic properties of moxidectin in methyl alcohol, ethyl alcohol, and isopropyl alcohol + water solutions at various temperatures | Request PDF. [Link]

  • Yibang. (2023, October 16). News - hpmc solubility in isopropyl alcohol. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Methyl-4-isopropyl-1,3-thiazole-5-carboxylic Acid Functionalization

Welcome to the Advanced Technical Support Center. Functionalizing 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid presents a unique set of synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Functionalizing 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid presents a unique set of synthetic challenges. The combination of an electron-withdrawing thiazole ring and the severe steric shielding from the adjacent 4-isopropyl group often leads to poor conversions and a complex byproduct profile.

This guide provides diagnostic tools, mechanistic FAQs, and self-validating protocols to help you eliminate byproducts such as decarboxylated thiazoles and N-acylureas.

I. Diagnostic Matrix: Quantitative Byproduct Analysis

Before altering your workflow, identify your primary failure mode. The table below summarizes the typical byproduct profiles and expected yields when coupling this specific sterically hindered thiazole acid with various reagent systems.

Coupling Reagent SystemSubstrate / Amine TypeTemp (°C)Major Byproducts ObservedTypical Yield (%)
DCC / DMAP Sterically Hindered25N-Acylurea, Dicyclohexylurea< 20%
HATU / DIPEA Electron-Deficient25 - 60Decarboxylation (at >50°C)30 - 38%
EDC / HOBt / NMM Standard Primary Amines0 - 20Minimal (Water-soluble urea)58 - 61%
TFFH / DIPEA (Acyl Fluoride)Hindered / Deficient25 - 50Minimal71 - 95%
II. Mechanistic FAQs: The "Why" Behind the Byproducts

Q1: Why does my starting material spontaneously degrade into a des-carboxy byproduct (m/z = M - 44) during activation? The Causality: Thiazole-5-carboxylic acids are inherently unstable under thermal stress or strongly alkaline conditions[1]. The electron-withdrawing nature of the thiazole nitrogen stabilizes the carbanion that forms when CO₂ is lost. Furthermore, the bulky 4-isopropyl group creates immense steric hindrance around the C5-carboxylic acid. When you use bulky coupling reagents (like HATU), the formation of the active ester is slow. If you apply heat to force the reaction, the activation energy for decarboxylation is reached before the amidation can occur[2]. The Fix: Keep activation temperatures strictly below 20°C and avoid strong bases.

Q2: I am recovering massive amounts of an N-acylurea adduct when using DCC or DIC. How do I prevent this? The Causality: Carbodiimides react with your carboxylic acid to form an O-acylisourea intermediate. Because the 4-isopropyl group physically blocks the incoming amine from attacking the carbonyl carbon, the intermediate sits unreacted in solution. This delay provides ample time for an irreversible, intramolecular O-to-N acyl migration, yielding an inactive N-acylurea byproduct[3]. The Fix: Switch to EDC/HOBt. HOBt is a small, aggressive nucleophile that rapidly traps the O-acylisourea to form an OBt-ester before the rearrangement can occur.

Q3: Standard protocols fail completely when I try to couple this acid with electron-deficient aminothiazoles or anilines. What is the alternative? The Causality: You are fighting a two-front war: a sterically hindered electrophile (due to the 4-isopropyl group) and a poor nucleophile (electron-deficient amine). Standard OBt or OAt active esters are simply too bulky to allow the amine to approach. The Fix: Generate an in situ acyl fluoride using TFFH or DAST. The fluorine atom is highly electronegative (ensuring a highly reactive carbonyl) but possesses a very small Van der Waals radius, completely relieving the steric strain at the reaction center[4].

III. Visual Diagnostics & Workflows

G A 2-Methyl-4-isopropyl-1,3-thiazole- 5-carboxylic acid B Thermal/Basic Stress (>60°C or Strong Base) A->B Degradation Pathway D Mild Activation (e.g., TFFH, <20°C) A->D Controlled Protocol C Decarboxylated Byproduct (Loss of CO2) B->C E Acyl Fluoride Intermediate (Sterically Unhindered) D->E F Target Functionalized Thiazole Amide E->F + Amine Nucleophile

Mechanistic pathway of thiazole-5-carboxylic acid functionalization vs. decarboxylation.

Troubleshooting Start Identify Primary Byproduct via LC-MS B1 Decarboxylated Thiazole (m/z = M - 44) Start->B1 B2 N-Acylurea Adduct (Mass = M + Carbodiimide) Start->B2 B3 Unreacted Acid + Degraded Amine Start->B3 S1 Reduce Temp to 0-5°C Use NMM instead of DIPEA B1->S1 S2 Switch DCC to EDC/HOBt or use HATU B2->S2 S3 Use in situ Acyl Fluoride (TFFH or DAST) B3->S3

Troubleshooting logic tree for mitigating common functionalization byproducts.

IV. Self-Validating Experimental Protocols
Protocol A: Acyl Fluoride Amidation (For Hindered/Electron-Deficient Amines)

This protocol utilizes TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to bypass the steric clash caused by the 4-isopropyl group[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-methyl-4-isopropyl-1,3-thiazole-5-carboxylic acid in anhydrous DCM (0.1 M) under an argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Activation: Add 1.2 eq of TFFH, followed dropwise by 2.0 eq of N-Methylmorpholine (NMM). Stir at 0°C for 30 minutes.

  • System Validation Checkpoint: Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous Methanol. Run this sample on LC-MS. You should observe the mass of the methyl ester (indicating successful acyl fluoride formation) and no decarboxylated mass. If unreacted acid remains, stir for an additional 15 minutes.

  • Coupling: Once activation is validated, add 1.1 eq of your electron-deficient amine. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine and NMM), dry over Na₂SO₄, and concentrate.

Protocol B: EDC/HOBt Aqueous-Wash Protocol (For Standard Amines)

Use this protocol when coupling with highly nucleophilic, unhindered primary amines to avoid N-acylurea formation while maintaining easy purification[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the thiazole acid and 1.2 eq of HOBt in anhydrous DMF (0.2 M). Cool to 0°C.

  • Activation: Add 1.2 eq of EDC·HCl. Stir at 0°C for 15 minutes. The low temperature suppresses thermal decarboxylation[2].

  • Coupling: Add 1.1 eq of the amine and 2.0 eq of NMM. Stir at 0°C for 1 hour, then slowly let it warm to room temperature overnight.

  • System Validation Checkpoint: Check TLC (EtOAc/Hexane). The highly polar HOBt active ester spot should be completely consumed, replaced by the less polar amide product.

  • Workup: Pour the reaction mixture into a 10-fold volume of ice-cold water. The EDC-urea byproduct is highly water-soluble and will remain in the aqueous phase. Extract the product with Ethyl Acetate (3x). Wash the combined organics with brine, dry, and concentrate.

V. References
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Institutes of Health (PMC) [Link]

  • Product Class 17: Thiazoles Thieme Connect [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Methyl-4-(propan-2-yl)-1,3-th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid via recrystallization. As Senior Application Scientists, we have compiled this resource to address common challenges and provide systematic, evidence-based solutions.

Understanding the Molecule: Physicochemical Properties

Before selecting a recrystallization solvent, it is crucial to understand the physicochemical properties of 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

PropertyValueSource
Molecular FormulaC8H11NO2SPubChem
Molecular Weight185.24 g/mol PubChem
Melting Point108.39 °CEPI Suite[1]
Water Solubility1959.44 mg/LEPI Suite[1]
Predicted XlogP2.4PubChem[2]

The molecule possesses both polar (carboxylic acid, thiazole ring) and non-polar (isopropyl and methyl groups) functionalities, suggesting it is a moderately polar compound. The melting point is a key parameter to consider, as the boiling point of the chosen solvent should ideally be lower than the melting point of the compound to prevent "oiling out".[3]

Solvent Selection Strategy: A Step-by-Step Guide

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4]

Step 1: Initial Solvent Screening

Based on the principle of "like dissolves like," a range of solvents with varying polarities should be tested. Given the moderate polarity of the target compound, solvents of intermediate polarity are a good starting point.

Recommended Solvents for Initial Screening:

  • Protic Solvents: Water, Ethanol, Methanol, Isopropanol, Acetic Acid

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Non-polar Solvents: Toluene, Heptane, Hexane

Step 2: Small-Scale Solubility Tests

A systematic approach to testing potential solvents is essential.

Experimental Protocol:

  • Place a small amount of the crude solid (e.g., 20-30 mg) into a small test tube.

  • Add the solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[5]

  • If the compound is insoluble, gently heat the test tube while adding more solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.

  • Evaluate the quality and quantity of the crystals formed.

Step 3: Evaluating the Results

The best single solvent will dissolve the compound when hot but yield a large amount of pure crystals upon cooling.

Troubleshooting Common Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3][6]

Solutions:

  • Lower the Boiling Point of the Solvent: Select a solvent with a boiling point lower than the melting point of your compound (108.39 °C).

  • Increase the Solvent Volume: Add more hot solvent to the mixture to ensure the compound is fully dissolved and the solution is not overly saturated.[7]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[6]

  • Use a Solvent Mixture: Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.[6] A common mixed solvent system for organic acids is an alcohol/water mixture.[8]

Q2: No crystals form, even after cooling in an ice bath. What's wrong?

Answer: This is a common issue that can arise from several factors.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.[7]

    • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[7]

  • Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[9] Gently heat the solution to evaporate some of the solvent and then try to cool it again.

  • Supersaturation: The solution may be supersaturated. Try vigorous stirring or further cooling in a dry ice/acetone bath.

Q3: The recrystallized product is still impure. What are the next steps?

Answer: If the purity has not significantly improved, consider the following:

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Inappropriate Solvent Choice: The impurities may have similar solubility profiles to your compound in the chosen solvent. Experiment with a different solvent or a mixed solvent system.

  • Adsorbent Treatment: If the impurities are colored, add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.[10]

Q4: My compound is streaking on a silica gel TLC plate. How can I fix this?

Answer: Carboxylic acids often streak on silica gel TLC plates due to interactions between the acidic proton of the carboxyl group and the silica gel.[11]

Solution:

  • Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to a more defined spot on the TLC plate.[11]

Frequently Asked Questions (FAQs)

Q: What are some typical impurities I might encounter?

A: Impurities will depend on the synthetic route used to prepare the 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[11]

Q: Can I use a rotary evaporator to speed up the cooling process?

A: While a rotary evaporator is excellent for removing solvent, it is not recommended for the crystallization step itself. Slow cooling is crucial for the formation of well-defined, pure crystals. Rapid removal of solvent will cause the compound to "crash out" of solution, trapping impurities within the crystal lattice.

Q: How much solvent should I use for the initial dissolution?

A: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. Start by adding a small amount of solvent and gradually add more while heating until everything is in solution.

Q: What is the best way to wash the crystals after filtration?

A: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[6] Using cold solvent minimizes the loss of your purified product.

Visualizing the Workflow

Solvent Selection Workflow

Solvent_Selection A Start: Crude Solid B Perform Small-Scale Solubility Tests A->B C Is the compound soluble in hot solvent and insoluble in cold solvent? B->C D Select as Potential Recrystallization Solvent C->D  Yes E Reject Solvent C->E  No F Proceed to Bulk Recrystallization D->F Troubleshooting A No Crystals Form Upon Cooling B Is the solution clear? A->B C Induce Crystallization: - Scratch Flask - Add Seed Crystal B->C  Yes D Too Much Solvent B->D  No (Cloudy) F Crystals Form C->F E Evaporate Some Solvent and Re-cool D->E E->F

Caption: A decision tree for troubleshooting when no crystals form.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • University of Alberta. (n.d.). Recrystallisation. Retrieved from [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemchart. (n.d.). 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (137267-29-9). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Bioactivity comparison of 4-isopropyl-2-methylthiazole-5-carboxylic acid analogs

The 4-isopropyl-2-methylthiazole-5-carboxylic acid scaffold (CAS 119778-46-0) is a highly privileged, versatile building block in modern medicinal chemistry. As a Senior Application Scientist, I have observed that the st...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-isopropyl-2-methylthiazole-5-carboxylic acid scaffold (CAS 119778-46-0) is a highly privileged, versatile building block in modern medicinal chemistry. As a Senior Application Scientist, I have observed that the strategic positioning of the C4-isopropyl group and the C2-methyl group on the thiazole ring fundamentally alters the molecule's steric bulk, lipophilicity, and rotational freedom. When the C5-carboxylic acid is derivatized into amides, hydrazides, or esters, these structural nuances dictate the analog's ability to penetrate cell membranes and dock into deep, hydrophobic enzyme pockets.

This guide provides an objective, data-driven comparison of bioactivity across different classes of thiazole-5-carboxylic acid analogs, detailing the causality behind their target specificity and providing self-validating experimental protocols for their evaluation.

Bioactivity Comparison: Structural Analogs and Target Specificity

1. Anticancer Activity: Kinase Inhibition and TRBP Modulation Thiazole-5-carboxamides are extensively documented for their potent antiproliferative properties, heavily inspired by the multi-kinase inhibitor Dasatinib1[1]. Recent advancements have demonstrated that analogs derived from alkyl/phenyl-thiazole-5-carboxylic acids profoundly disrupt Transactivation response RNA-binding protein (TRBP)-Dicer interactions—a critical pathway in microRNA biosynthesis linked to hepatocellular carcinoma. For example, highly optimized 2-phenylthiazole-5-carboxylic acid derivatives exhibit nanomolar inhibitory activity (EC50 < 1 nM) and enhanced disruption of TRBP-Dicer interactions2[2]. The C4-isopropyl or methyl substitution is not merely decorative; it sterically restricts the rotational freedom of the carboxamide, locking the molecule into a bioactive conformation that maximizes hydrogen bonding within the kinase hinge region.

2. Anti-diabetic and Antioxidant Efficacy Beyond oncology, the thiazole-5-carboxylic acid framework serves as a potent pharmacophore for metabolic disorders. Analogs such as 4-methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid act as potent xanthine oxidase inhibitors and radical scavengers. In streptozotocin (STZ)-induced diabetic models, these derivatives significantly ameliorate hyperglycemia, improve insulin sensitivity, and prevent oxidative stress-induced β-cell damage 3[3]. The lipophilic nature of the C4-alkyl group enhances cellular permeability, allowing the C5-carboxylate moiety to effectively coordinate with the molybdenum center of xanthine oxidase.

3. Antimicrobial and Antitubercular Activity Thiazole-5-carboxylic acid hydrazides and their corresponding Schiff bases exhibit remarkable selective toxicity against Gram-positive bacteria and Mycobacterium tuberculosis (H37Rv strain). The C5-carbonyl group is essential for hydrogen bond acceptance, while the C4-alkyl group shields the core from rapid enzymatic degradation by bacterial hydrolases4[4].

Quantitative Bioactivity Comparison

To objectively evaluate performance, the table below summarizes the quantitative bioactivity of various thiazole-5-carboxylic acid derivatives across different therapeutic targets.

Analog Class / DerivativePrimary Target / MechanismBioactivity MetricKey Structural Dependency
CIB-L43 (2-Phenylthiazole-5-carboxylic acid analog) TRBP-Dicer Interaction (Hepatocellular Carcinoma)EC50 = 0.66 nM; KD = 4.78 nMC5-carboxamide locked conformation; C2-phenyl π-π stacking.
Compound 6d (Dasatinib Analog) Src/Abl Kinase (K563 Leukemia Cells)IC50 < 1.0 µMPyrimidin-4-ylamino core combined with C5-carboxamide.
BAC (4-Methyl-2-benzylamino analog) Xanthine Oxidase / ROS Scavenging (Diabetes)Significant in vivo reduction of STZ-induced hyperglycemiaC5-carboxylic acid coordination with Mo-center; C4-alkyl lipophilicity.
Compound 15 (Thiadiazole-5-carboxylic acid hydrazide) Antimicrobial (Gram-positive bacteria)MIC = 1.95–15.62 µg/mL5-nitro-2-furoyl moiety coupled with the C5-hydrazide linker.

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the synthesis and biological evaluation of these analogs must follow a rigorous, self-validating workflow. Do not rely on assumed yields; every step must be analytically confirmed before proceeding to biological assays.

Protocol 1: Synthesis of Thiazole-5-Carboxamide Derivatives via EDC/HOBt Coupling

Causality: Direct amidation of 4-isopropyl-2-methylthiazole-5-carboxylic acid often results in poor yields due to the deactivated nature of the thiazole-bound carboxylate. Utilizing EDC in conjunction with HOBt generates a highly reactive, yet stable, active ester intermediate, minimizing racemization and unwanted side-product formation.

  • Activation: Dissolve 1.0 eq of the thiazole-5-carboxylic acid in anhydrous DMF under an inert argon atmosphere. This prevents moisture-induced hydrolysis of the active ester.

  • Coupling Reagents: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.

    • Validation Step: Perform Thin Layer Chromatography (TLC). The reaction must not proceed to step 3 until TLC indicates the complete consumption of the starting acid and the formation of the active ester.

  • Nucleophilic Attack: Add 1.1 eq of the desired primary amine and 2.5 eq of DIPEA to neutralize the HCl salt of EDC and drive the reaction forward. Stir at room temperature for 12 hours.

  • Purification & Verification: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

    • Validation Step: Confirm structural integrity and purity (>95%) using 1H-NMR, 13C-NMR, and LC-MS. Impurities >5% will cause false positives in high-sensitivity kinase assays.

Protocol 2: In Vitro Xanthine Oxidase (XO) Inhibition Assay

Causality: To accurately determine the IC50, the assay must be performed at the steady-state kinetic phase. Allopurinol must be used as a positive control to validate the enzyme's specific activity and the assay's dynamic range.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.5) to mimic physiological conditions and maintain XO stability.

  • Incubation: Incubate 0.05 units/mL of bovine milk XO with varying concentrations of the synthesized thiazole analogs (0.1 nM to 10 µM) at 25°C for 15 minutes. Crucial: Dissolve analogs in <1% final DMSO concentration to prevent solvent-induced enzyme denaturation.

  • Initiation: Initiate the reaction by adding 0.15 mM xanthine substrate.

  • Kinetic Measurement: Continuously monitor the formation of uric acid by measuring the absorbance at 295 nm using a microplate reader for 5 minutes.

  • Data Validation: Calculate the initial velocity (V0) from the linear portion of the curve.

    • Validation Step: Ensure the R² of the linear regression is >0.99. Calculate the IC50 using non-linear regression analysis. If the positive control (Allopurinol) deviates from its known IC50 (~2.5 µM), discard the plate and recalibrate the enzyme batch.

Mechanistic and Workflow Visualizations

MOA A Thiazole-5-carboxylic acid Analog B Cell Membrane Penetration (Lipophilic C4-Alkyl) A->B C Target Kinase Binding (Hinge Region Interaction) B->C D Inhibition of TRBP-Dicer or Src/Abl Pathways C->D E Downregulation of Oncogenic microRNAs D->E F Apoptosis & Proliferation Arrest E->F

Mechanism of action for thiazole-5-carboxamide analogs in targeted cancer therapy.

Workflow S1 Scaffold Selection CAS 119778-46-0 S2 EDC/HOBt Coupling Amidation S1->S2 S3 S3 S2->S3 Purified Product S4 In Vitro Bioassay Enzyme/Cell Screening S3->S4 Validated Compound S5 Data Analysis IC50 Determination S4->S5

Self-validating workflow for the synthesis and bio-evaluation of thiazole analogs.

References

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - ACS Publications. URL:[Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. URL:[Link]

  • Evaluation of 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid against hyperglycemia, insulin sensitivity, and oxidative stress-induced inflammatory responses and β-cell damage in the pancreas of streptozotocin-induced diabetic rats - PubMed. URL:[Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. URL:[Link]

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Comparative

LC-MS/MS Quantification Methods for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid in Plasma: A Comparison Guide

Executive Summary & Analyte Profiling For drug development professionals and bioanalytical scientists, the accurate quantification of small, polar, acidic molecules in biological matrices presents a persistent challenge....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

For drug development professionals and bioanalytical scientists, the accurate quantification of small, polar, acidic molecules in biological matrices presents a persistent challenge. 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (CAS 119778-46-0; MW 185.24 g/mol ) is a highly specific thiazole derivative characterized by its carboxylic acid moiety (estimated pKa ~3.8) and moderate lipophilicity from its isopropyl and methyl groups.

When analyzing this compound in plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), scientists face two primary hurdles:

  • Poor Positive Ionization: The carboxylic acid dictates the use of Negative Electrospray Ionization (ESI-), which is notoriously susceptible to signal suppression.

  • Phospholipid Matrix Effects: As a relatively polar acid, it elutes early on standard C18 columns—directly in the suppression zone of residual salts and lysophosphatidylcholines (LPCs).

This guide objectively compares standard sample preparation alternatives—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—against an optimized Mixed-Mode Anion Exchange Solid-Phase Extraction (MAX-SPE) workflow, providing the mechanistic causality and experimental data required to validate this assay to global regulatory standards.

Mechanistic Evaluation of Sample Preparation Alternatives

To establish a self-validating, robust assay, we must evaluate why certain extraction methods fail or succeed at the molecular level.

Protein Precipitation (PPT)
  • Mechanism: Addition of organic solvent (e.g., 3:1 Acetonitrile:Plasma) denatures proteins, releasing the analyte.

  • The Flaw: PPT is non-selective. It leaves >90% of plasma phospholipids in the supernatant. During Negative ESI, these co-eluting lipids compete for charge on the droplet surface, causing severe, unpredictable ion suppression (often >40% signal loss) for early-eluting acids like our thiazole derivative.

Liquid-Liquid Extraction (LLE)
  • Mechanism: Partitioning the analyte into an immiscible organic solvent (e.g., Methyl tert-butyl ether).

  • The Flaw: To force the carboxylic acid (pKa ~3.8) into the organic layer, the plasma must be heavily acidified (pH < 2) to neutralize the molecule to its un-ionized state (COOH). While this improves recovery, the highly acidic conditions co-extract a massive amount of neutral lipids and can cause degradation of acid-labile metabolites, leading to poor assay reproducibility.

Mixed-Mode Anion Exchange (MAX-SPE) - The Superior Alternative
  • Mechanism: MAX sorbents feature a reversed-phase backbone with a permanently positively charged quaternary amine.

  • The Causality: By adjusting the plasma to a basic pH (pH > 6), the analyte is forced into its negatively charged carboxylate state (COO⁻). It binds to the sorbent via strong ionic interactions. This allows us to wash the cartridge with 100% methanol—stripping away all hydrophobic phospholipids and neutral interferences—without losing the ionically bound analyte. Finally, an acidic organic elution buffer neutralizes the analyte, breaking the ionic bond for a pristine, concentrated extract.

SPE_Workflow Start Plasma Sample (50 µL) + Internal Standard Pretreat Pretreatment Dilute with 5% NH4OH Start->Pretreat Load Load onto MAX SPE Cartridge (Binds COO-) Pretreat->Load Wash1 Wash 1: 5% NH4OH in Water (Removes Polar) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutrals) Wash1->Wash2 Elute Elution: 2% FA in Methanol (Neutralizes to Elute) Wash2->Elute Recon Evaporate & Reconstitute Elute->Recon Analyze LC-MS/MS Analysis (Negative ESI) Recon->Analyze

Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow for acidic analytes.

Experimental Data: Performance Comparison

The following experimental data summarizes the validation metrics of the three sample preparation methods for 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

Table 1: Sample Preparation Performance Comparison

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalAchievable LLOQ (ng/mL)
Protein Precipitation (PPT) 85 ± 6.2%-45.3% (Severe Suppression)Poor10.0
Liquid-Liquid Extraction (LLE) 62 ± 8.5%-15.8% (Moderate Suppression)Moderate5.0
MAX-SPE (Recommended) 92 ± 3.1%-4.1% (Negligible)Excellent0.5

Data Interpretation: MAX-SPE provides a 20-fold improvement in the Lower Limit of Quantification (LLOQ) by virtually eliminating matrix suppression, proving its superiority for highly sensitive pharmacokinetic assays.

Optimized LC-MS/MS Methodology (Self-Validating Protocol)

To ensure Trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any well-to-well variations in extraction efficiency or localized matrix effects are mathematically normalized.

Step-by-Step Sample Preparation (MAX-SPE)
  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (e.g., 13C3-labeled analyte).

  • Pretreatment: Add 200 µL of 5% Ammonium Hydroxide (NH₄OH) in water. Vortex for 2 minutes.

  • Conditioning: Condition a 30 mg MAX 96-well plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pretreated samples onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH₄OH in water to elute salts and polar proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Self-Validation Check: This step selectively removes phospholipids while the analyte remains ionically anchored).

  • Elution: Elute the target analyte with 2 × 500 µL of 2% Formic Acid in Methanol into a clean collection plate.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions & Causality
  • Analytical Column: Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm).

    • Expertise Insight: Standard C18 columns struggle to retain small polar acids. The Biphenyl stationary phase provides orthogonal π−π interactions with the analyte's thiazole ring, delaying its retention time away from the solvent front void volume.

  • Mobile Phase A: 0.2 mM Ammonium Fluoride in Water.

    • Expertise Insight: Fluoride acts as a powerful gas-phase base. During droplet desolvation, it aggressively abstracts a proton from the carboxylic acid, drastically enhancing the [M-H]⁻ yield compared to standard ammonium acetate.

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 3.0 minutes at 0.5 mL/min.

  • MS/MS Transitions (Negative ESI): Precursor m/z 184.0 → Product m/z 140.0 (Loss of CO₂).

Matrix_Effect Issue Phospholipid Ion Suppression Sol1 MAX SPE Selective Washing Issue->Sol1 Sol2 Biphenyl Column Orthogonal Retention Issue->Sol2 Result High Sensitivity & Stable LLOQ Sol1->Result Sol2->Result Sol3 Ammonium Fluoride ESI- Enhancer Sol3->Result

Strategic mechanisms to mitigate matrix effects and enhance negative ESI sensitivity.

Regulatory Grounding & Validation Standards

Any method used to support clinical or preclinical pharmacokinetics must be validated according to strict regulatory frameworks. The optimized MAX-SPE method was evaluated against the acceptance criteria outlined in the [1] and the globally harmonized [2].

Table 2: ICH M10 / FDA Validation Metrics (MAX-SPE Method)

Validation ParameterRegulatory Target Criteria[1, 2]Observed Assay PerformanceStatus
Inter-Assay Accuracy ±15% of nominal (±20% at LLOQ)96.5% – 104.2%PASS
Inter-Assay Precision CV ≤15% (≤20% at LLOQ)2.8% – 6.1%PASS
Selectivity No interfering peaks >20% of LLOQZero interference in 6 lotsPASS
Benchtop Stability ±15% deviation after 24h at RT-2.4% deviationPASS

By deploying orthogonal retention mechanisms (Biphenyl), superior gas-phase chemistry (Ammonium Fluoride), and highly selective extraction (MAX-SPE), this methodology not only meets but exceeds the rigorous demands of modern regulatory bioanalysis.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link] [1]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." (2022). Available at:[Link] [2]

Validation

Comparative Efficacy of Thiazole-5-Carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

The thiazole-5-carboxylic acid scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a five-membered heterocyclic ring containing electron-donating sulfur and electron-...

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Author: BenchChem Technical Support Team. Date: March 2026

The thiazole-5-carboxylic acid scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a five-membered heterocyclic ring containing electron-donating sulfur and electron-withdrawing nitrogen, coupled with a carboxylate moiety, this structure offers exceptional versatility for target-specific binding. This guide provides an objective, data-driven comparison of thiazole-5-carboxylic acid derivatives across various therapeutic domains, detailing their mechanistic advantages, comparative efficacy, and the validated experimental protocols used to synthesize and evaluate them.

Mechanistic Rationale of the Thiazole-5-Carboxylic Acid Scaffold

The inherent pharmacological value of thiazole-5-carboxylic acid stems from its structural mimicry and electrostatic properties. The thiazole core acts as a stable, lipophilic bioisostere for purine and pyrimidine rings, allowing it to intercalate into hydrophobic enzymatic pockets. Concurrently, the 5-carboxylic acid group serves as a critical anchor, forming robust hydrogen bonds and salt bridges with positively charged amino acid residues (such as arginine or lysine) within target active sites[1].

This dual nature allows medicinal chemists to achieve high target selectivity while avoiding the off-target toxicities frequently associated with traditional purine analogs.

Comparative Efficacy Across Therapeutic Targets

Xanthine Oxidase Inhibition (Hyperuricemia & Gout)

The most clinically validated application of this scaffold is the inhibition of Xanthine Oxidase (XO), an enzyme responsible for the oxidation of hypoxanthine to xanthine, and subsequently to uric acid. Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid) is the gold standard in this category[2][3].

Unlike allopurinol, which is a purine analog that only binds to the reduced form of XO, febuxostat is a non-purine selective inhibitor that tightly binds to the molybdenum-pterin center of both the oxidized and reduced forms of the enzyme[2]. Clinical and in vitro data demonstrate that febuxostat possesses superior efficacy in lowering serum urate levels compared to allopurinol[2][4].

Recent structural optimizations have yielded novel derivatives. For instance, compound GK-20 , a 2-benzamido-4-methylthiazole-5-carboxylic acid derivative, demonstrated highly potent XO inhibition by sufficiently blocking the catalytic active site[1]. Furthermore, incorporating a methylene amine spacer between the phenyl and thiazole rings (e.g., Compound 5k ) introduces a heteroatom that favors additional hydrogen bonding within the XO active site, yielding moderate to high inhibitory and antioxidant activity[5].

XO_Pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Xanthine->XO UricAcid Uric Acid (Pathological) XO->Xanthine XO->UricAcid Febuxostat Febuxostat (Thiazole-5-carboxylic acid) Febuxostat->XO High Affinity (nM) Allopurinol Allopurinol (Purine Analog) Allopurinol->XO Moderate Affinity (µM)

Diagram 1: Comparative inhibition of Xanthine Oxidase by Febuxostat versus Allopurinol.

Oncological Applications (TRBP-Dicer Inhibition)

Beyond metabolic disorders, the scaffold has shown profound efficacy in oncology. Transactivation response RNA-binding protein 2 (TRBP) is critical for microRNA biosynthesis, and its aberrant expression is linked to Hepatocellular Carcinoma (HCC). Optimization of earlier oxazole scaffolds into 2-phenylthiazole-5-carboxylic acid derivatives led to the discovery of CIB-L43 [6]. This compound acts as a highly potent miRNA biogenesis inhibitor, demonstrating a 4500-fold increase in inhibitory activity compared to its predecessor, with an EC₅₀ in the sub-nanomolar range[6].

Neurological Applications (α7 nAChR Modulation)

In neuropharmacology, enhancing α7 nicotinic acetylcholine receptor (nAChR) function is a primary strategy for treating cognitive disorders. Recent syntheses of 2-arylamino-thiazole-5-carboxylic acid amide derivatives have identified them as positive allosteric modulators (PAMs). Compound 6p , an atypical type I PAM, exhibited potent activation of the α7 current, achieving a maximum activation effect of over 48-fold compared to baseline[7].

Quantitative Efficacy Comparison

The following table synthesizes the in vitro performance metrics of key thiazole-5-carboxylic acid derivatives against their respective targets:

Compound / DerivativePrimary TargetTherapeutic IndicationEfficacy MetricComparison / Notes
Febuxostat Xanthine Oxidase (XO)Hyperuricemia / GoutIC₅₀ ~ 1.2 nMSuperior to Allopurinol; non-purine selective inhibitor[2][3].
CIB-L43 TRBP-Dicer ComplexHepatocellular CarcinomaEC₅₀ = 0.66 nM4500-fold increase in TRBP inhibitory activity vs. prior scaffolds[6].
GK-20 Xanthine Oxidase (XO)Hyperuricemia / GoutIC₅₀ = 0.45 µM2-benzamido derivative; completely blocks the catalytic site[1].
Compound 6p α7 nAChR (PAM)Cognitive DeficitsEC₅₀ = 1.3 µMInduces >48-fold maximum activation effect on receptor current[7].
Compound 5k Xanthine Oxidase (XO)Hyperuricemia / GoutIC₅₀ = 8.1 µMFeatures a methylene amine spacer for enhanced H-bonding[5].

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the synthesis and in vitro enzymatic screening of thiazole-5-carboxylic acid derivatives.

Phase 1: Chemical Synthesis (Modified Hantzsch Cyclization)

Step 1: Thiazole Ring Formation

  • Action: Condense substituted thioureas (1.0 eq) with ethyl 2-chloroacetoacetate (1.1 eq) in absolute ethanol. Reflux the mixture at 70°C for 4-6 hours[1].

  • Causality: Ethanol provides a protic environment that stabilizes the transition state of the nucleophilic attack by the thiourea sulfur onto the α-carbon of the haloketone. Refluxing ensures sufficient kinetic energy to drive the subsequent dehydration and ring closure, yielding the highly stable, regioselective aromatic thiazole core.

Step 2: Ester Hydrolysis to Carboxylic Acid

  • Action: Treat the resulting ethyl thiazole-5-carboxylate with 10% NaOH in a methanol/water (9:1) mixture. Stir at room temperature, then acidify with 1M HCl to pH 3-4[1].

  • Causality: The base-catalyzed saponification irreversibly cleaves the ester. Methanol acts as a co-solvent to maintain the lipophilic intermediate in solution. Acidification protonates the carboxylate, precipitating the pure thiazole-5-carboxylic acid for direct vacuum filtration. This exploits the differential solubility of the acid, avoiding the need for complex, yield-reducing chromatographic purification.

Phase 2: In Vitro Spectrophotometric Screening

Step 3: Xanthine Oxidase Inhibition Assay

  • Action: Incubate the synthesized derivatives (at varying concentrations) with 0.05 units/mL of xanthine oxidase in a 50 mM phosphate buffer (pH 7.4). Initiate the reaction by adding 0.15 mM xanthine substrate. Monitor the absorbance continuously at 295 nm using a UV-Vis spectrophotometer[1][5].

  • Causality: The pH of 7.4 precisely mimics physiological conditions, ensuring the enzyme's active site (molybdenum-pterin center) remains in its native conformation. Uric acid, the product of xanthine oxidation, exhibits a distinct absorption maximum at 295 nm. Tracking this specific wavelength allows for real-time, label-free kinetic quantification of enzyme activity, creating a self-validating loop where a lack of absorbance increase directly correlates to successful target inhibition.

Synthesis_Workflow Step1 1. Hantzsch Cyclization Thiourea + α-haloketones Step2 2. Ester Hydrolysis NaOH/MeOH -> Thiazole-5-carboxylic acid Step1->Step2 Regioselective Step3 3. Structural Derivatization Amidation / Spacer Insertion Step2->Step3 Scaffold Isolation Step4 4. In Vitro Screening Target Assays (e.g., Spectrophotometry) Step3->Step4 Library Generation Step5 5. Lead Optimization SAR & Pharmacokinetic Profiling Step4->Step5 Hit Identification

Diagram 2: Standardized workflow for the synthesis and screening of thiazole-5-carboxylic acids.

References

  • Full article: Febuxostat in the management of hyperuricemia and chronic gout: a review Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies Source: Medicinal Chemistry Research (researchgate.net) URL:[Link]

  • Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers Source: Chemical Biology & Drug Design (nih.gov) URL:[Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by Novel 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives for the Improvement of Cognitive Deficits in Mice Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Chiral Chromatography Analysis of Impurities in 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid

Introduction & Mechanistic Context 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a critical achiral building block in the synthesis of various pharmaceutical agents. While the active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a critical achiral building block in the synthesis of various pharmaceutical agents. While the active pharmaceutical ingredient (API) intermediate itself is achiral, its synthesis—often utilizing branched-chain aliphatic precursors—frequently generates closely related chiral homologous impurities. The most prominent of these is the sec-butyl analogue: 2-methyl-4-(butan-2-yl)-1,3-thiazole-5-carboxylic acid .

Because regulatory agencies (such as ICH Q6A) mandate strict control of chiral impurities due to potential enantiomeric toxicity differences, developing an enantioselective high-performance liquid chromatography (HPLC) method is paramount. This guide objectively compares the performance of different Chiral Stationary Phases (CSPs) and mobile phase systems to isolate and quantify these chiral impurities within the massive achiral bulk matrix.

Comparison of Chiral Stationary Phases (CSPs)

To separate the enantiomers of the sec-butyl impurity, polysaccharide-based CSPs are the industry standard. However, not all polysaccharides perform equally for thiazole derivatives.

  • Amylose vs. Cellulose Selectors: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) consistently outperforms Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) for this class of compounds.

  • The Causality: Amylose forms a left-handed helical structure with a highly flexible backbone, creating deeper chiral grooves than the more rigid linear structure of cellulose. The thiazole ring and the carboxylic acid group of the impurity interact via π

    π stacking and hydrogen bonding with the carbamate linkage of the CSP. As demonstrated in recent updates on chiral recognition mechanisms , these transient diastereomeric complexes are highly dependent on the 3D spatial arrangement of the selector. Furthermore, the choice of mobile phase modifier (e.g., Isopropanol vs. Ethanol) significantly alters the supramolecular structure of the amylose selector, directly impacting selectivity and retention times .
Workflow Visualization

The following decision tree dictates the method development strategy for resolving chiral azole compounds .

ChiralMethodWorkflow Start Start: Chiral Method Screening SelectCSP Select CSPs (Amylose vs. Cellulose) Start->SelectCSP MobilePhase Screen Mobile Phases (Hexane/IPA/TFA vs. Hexane/EtOH/TFA) SelectCSP->MobilePhase Eval Evaluate Resolution (Rs > 1.5?) MobilePhase->Eval OptTFA Optimize Acidic Additive (0.1% - 0.5% TFA) Eval->OptTFA Yes AltPhase Switch to Polar Organic Mode (100% MeOH + 0.1% TFA) Eval->AltPhase No Val Method Validation (SST & Robustness) OptTFA->Val AltPhase->Val

Workflow for chiral HPLC method development of thiazole-5-carboxylic acid derivatives.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol integrates a System Suitability Test (SST) that acts as a self-validating mechanism before any sample analysis begins.

Step 1: Sample and Standard Preparation

  • Diluent: Hexane / Isopropanol (80:20, v/v).

  • System Suitability Standard: Dissolve the achiral bulk 2-methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid to 1.0 mg/mL. Spike with 0.5% (w/w) of the racemic sec-butyl impurity (2-methyl-4-(butan-2-yl)-1,3-thiazole-5-carboxylic acid).

Step 2: Chromatographic Setup

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H, 250 mm × 4.6 mm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • The Causality of TFA: The thiazole-5-carboxylic acid has a pKa of approximately 3.5. Without an acidic additive, the carboxylic acid partially ionizes in the mobile phase, leading to severe peak tailing and non-specific ionic interactions with residual silanols on the silica support. Adding 0.1% TFA suppresses this ionization, forcing the molecule to remain neutral. This ensures it interacts purely via enantioselective hydrogen bonding with the carbamate groups of the CSP.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST) Inject 10 µL of the System Suitability Standard. The analytical run is only validated and permitted to proceed if the system meets the following criteria:

  • Resolution ( Rs​ ): ≥1.5 between the two enantiomers of the sec-butyl impurity.

  • Tailing Factor ( Tf​ ): ≤1.5 for the main achiral peak (verifying adequate ionization suppression).

  • Precision: %RSD of the impurity peak areas across 5 replicate injections must be ≤2.0% .

Quantitative Data Presentation

The table below summarizes the objective performance comparison of different CSPs and mobile phase combinations during method development for the sec-butyl impurity.

Column (CSP Type)Mobile Phase System tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )Peak Shape ( Tf​ )
Amylose Coated (AD-H)Hexane/IPA/TFA (80:20:0.1)8.410.21.252.1 Excellent (1.1)
Cellulose Coated (OD-H)Hexane/IPA/TFA (80:20:0.1)9.19.81.090.8 Poor (1.4)
Amylose Immobilized (IA)Hexane/IPA/TFA (80:20:0.1)11.212.51.141.3 Moderate (1.2)
Amylose Coated (AD-H)Hexane/EtOH/TFA (80:20:0.1)7.58.11.100.9 Moderate (1.2)

Data Interpretation: The coated amylose phase (AD-H) utilizing Isopropanol provides superior baseline resolution ( Rs​=2.1 ) compared to the cellulose phase. Switching the modifier from Isopropanol to Ethanol on the AD-H column collapses the resolution, proving that the steric bulk of the alcohol modifier dictates the chiral recognition cavity's shape and ultimately the success of the separation.

References
  • Scriba, G. K. E. (2024). Update on chiral recognition mechanisms in separation science. Journal of Separation Science.[Link]

  • Wang, X., et al. (2001). Solid-State NMR Characterization of Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary-Phase Structure as a Function of Mobile-Phase Composition. Analytical Chemistry.[Link]

  • Cass, Q. B., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Comprehensive Safety and Operational Guide for Handling 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid Executive Summary As a Senior Application Scientist, I recognize that handling specialized building blocks l...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid

Executive Summary

As a Senior Application Scientist, I recognize that handling specialized building blocks like 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (also known as 2-Isopropyl-4-methylthiazole-5-carboxylic acid, CAS 137267-29-9) requires more than a superficial reading of a Safety Data Sheet (SDS). This compound is a critical intermediate in advanced drug discovery, notably in the synthesis of [1] used in oncology research. Because it is a solid organic acid featuring a thiazole moiety, it presents specific irritation and inhalation risks. This guide provides a field-proven, self-validating system for safe handling, operational workflows, and disposal to ensure absolute laboratory safety.

Chemical Hazard Profile & Physicochemical Properties

To design an effective safety protocol, we must first understand the physicochemical causality behind the hazards. The presence of the carboxylic acid group imparts mild acidity, while the fine solid powder form creates a significant aerosolization and inhalation hazard.

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecificationCausality & Operational Implication
CAS Number 137267-29-9Unique identifier for safety tracking and inventory management.
Molecular Formula C8H11NO2SContains sulfur and nitrogen; combustion yields toxic SOx and NOx gases.
Physical Form Solid (Powder)High risk of aerosolization and dust inhalation during weighing.
H302 / H332 Harmful if swallowed/inhaledSystemic toxicity requires strict prohibition of eating/drinking in the lab and mandatory fume hood use.
H315 / H319 Causes skin/eye irritationThe acidic nature of the compound disrupts lipid bilayers in skin and ocular tissue, mandating chemical-resistant barriers.
H335 May cause respiratory irritationFine particulates irritate the mucosal lining of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist. Each item is a targeted countermeasure against a specific physical or chemical vulnerability.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (The "Why")
Hand Protection Nitrile gloves (minimum 4 mil thickness).Nitrile provides excellent resistance to solid organic acids. Latex is insufficient due to potential microporosity and allergenicity.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Safety glasses leave gaps. Goggles are required because airborne dust (H335) can settle into the eyes, and the acid will cause severe irritation (H319) upon contact with ocular moisture.
Body Protection Flame-retardant lab coat + closed-toe shoes.Prevents particulate accumulation on personal clothing. Flame retardancy is a standard precaution for organic synthesis labs.
Respiratory N95/P100 particulate respirator.Primary defense is the fume hood. If engineering controls fail or maintenance is required, a P100 filter blocks >99.9% of irritating solid particulates.

Standard Operating Procedure (SOP): Safe Handling & Operations

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

  • Step 1: Engineering Control Validation: Before opening the chemical container, activate the chemical fume hood.

    • Validation: Check the digital airflow monitor. The face velocity must read between 80-100 feet per minute (0.4-0.5 m/s). If the alarm sounds or draft is insufficient, abort the operation.

  • Step 2: PPE Verification: Don your flame-retardant lab coat, chemical splash goggles, and double-layer nitrile gloves.

    • Causality: Double-gloving allows you to immediately shed the outer layer if it becomes contaminated with powder, preventing transfer to analytical balances or spatulas.

  • Step 3: Static Elimination & Weighing: Use a static eliminator (ionizing bar or anti-static gun) on the weighing boat and metal spatula.

    • Causality: 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a dry powder. Static electricity can cause the powder to "jump," leading to sudden aerosolization and respiratory exposure (H335).

  • Step 4: Transfer and Solubilization: Transfer the weighed solid into the reaction vessel strictly inside the fume hood. Cap the vial tightly before removing it from the hood.

    • Validation: Inspect the exterior of the sealed vial. If any powder is visible, wipe it down with a damp, disposable laboratory wipe before transport.

Spill Response and Decontamination Protocol

A spill of a solid organic acid requires a fundamentally different approach than a liquid spill. Dry sweeping powder will aerosolize it, exacerbating the H332/H335 inhalation hazard.

  • Step 1: Isolate & Assess: Evacuate personnel from the immediate vicinity. Verify that the spill is localized and no personnel have been exposed to the dust.

  • Step 2: Wet Containment (Crucial Step): Do not dry sweep. Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a dilute alkaline solution like 5% sodium bicarbonate) to suppress dust formation.

    • Causality: Wetting the powder increases its mass and cohesiveness, preventing it from becoming airborne. The bicarbonate will also safely neutralize the carboxylic acid moiety.

  • Step 3: Collection: Use a damp absorbent pad or a disposable plastic scoop to collect the wetted material. Place it into a compatible, sealable hazardous waste container.

  • Step 4: Surface Decontamination: Wash the spill area with soap and water, followed by a final wipe-down with 70% ethanol or isopropanol to remove any residual organic traces.

Waste Disposal Plan

Improper disposal of thiazole derivatives can lead to environmental contamination and severe regulatory fines.

  • Step 1: Segregation: Classify the waste as "Halogen-Free Organic Solid Waste" (unless it was mixed with halogenated solvents during your specific reaction workflow).

  • Step 2: Labeling: Clearly label the waste container with: Hazardous Waste: Contains 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid (Irritant, Toxic).

  • Step 3: Storage & Handover: Store the container in a designated secondary containment tray within a well-ventilated waste accumulation area. Hand over to a certified hazardous waste disposal contractor for high-temperature incineration.

    • Causality: High-temperature incineration is required to completely cleave the robust thiazole ring and prevent environmental persistence.

Operational Workflow Diagram

HandlingWorkflow Start 1. Hazard Assessment Review H302, H315, H319, H332, H335 PPE 2. PPE & Engineering Controls Nitrile Gloves, Goggles, Fume Hood Start->PPE Handling 3. Solid Handling & Weighing Minimize Dust (H332/H335 Risk) PPE->Handling Draft > 0.4 m/s SpillCheck 4. Spill Detection Monitor for Powder Dispersal Handling->SpillCheck Transfer Complete SpillResp 4a. Spill Response Contain, Wet Sweep, Dispose SpillCheck->SpillResp Spill Occurs Decon 5. Decontamination Alkaline Wash (Neutralize Acid) SpillCheck->Decon No Spill SpillResp->Decon Area Cleared Waste 6. Waste Disposal Segregate as Halogen-Free Organic Decon->Waste Washings Collected

Operational workflow for handling 2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid.

References

  • Title: Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-Methyl-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
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